molecular formula C7H12N2O3S B13256537 (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Cat. No.: B13256537
M. Wt: 204.25 g/mol
InChI Key: KXAPYEXDCTWATD-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C7H12N2O3S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methyl methanesulfonate

InChI

InChI=1S/C7H12N2O3S/c1-6-7(4-9(2)8-6)5-12-13(3,10)11/h4H,5H2,1-3H3

InChI Key

KXAPYEXDCTWATD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1COS(=O)(=O)C)C

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Methanesulfonate in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS: 1601974-10-0) is a highly reactive, electrophilic intermediate widely utilized in modern pharmaceutical development and organic synthesis (1[1]). The pyrazole moiety acts as a privileged pharmacophore and bioisostere, offering improved aqueous solubility and favorable hydrogen-bonding profiles compared to traditional phenyl rings. This technical guide details the structural properties, mechanistic synthesis protocols, reactivity pathways, and critical regulatory considerations (ICH M7) required for handling this building block in drug discovery workflows.

Chemical Identity and Structural Analysis

The compound consists of an electron-rich 1,3-dimethyl-1H-pyrazole core attached to a methyl methanesulfonate (mesylate) group at the 4-position. The mesylate is an exceptional leaving group due to the resonance stabilization of the resulting methanesulfonate anion. This structural arrangement makes the adjacent benzylic-like carbon highly susceptible to nucleophilic attack, facilitating rapid and high-yielding alkylation reactions.

Table 1: Quantitative Chemical and Physical Properties
PropertyValue
Chemical Name (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate
CAS Registry Number 1601974-10-0
Molecular Formula C7H12N2O3S
Molecular Weight 204.25 g/mol
Appearance Solid / Viscous Oil (temperature dependent)
Purity Standard ≥ 95% (Typical commercial grade)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in Water

Synthesis and Manufacturing Protocol

The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate relies on the sulfonylation of its corresponding alcohol, (1,3-Dimethyl-1H-pyrazol-4-yl)methanol, using methanesulfonyl chloride (MsCl) (2[2]).

Expertise & Causality in Experimental Design
  • Solvent Selection (Dichloromethane): DCM is chosen for its aprotic nature and excellent solubilizing properties. It ensures a homogeneous reaction mixture without participating in nucleophilic side reactions (2[2]).

  • Acid Scavenging (Triethylamine): The reaction generates equimolar amounts of hydrochloric acid (HCl). Triethylamine (TEA) is employed as an organic base to neutralize the HCl. Without TEA, the acidic environment would promote unwanted chloride substitution (forming an alkyl chloride byproduct) and potentially degrade the pyrazole core (2[2]).

  • Thermal Control (0 °C): Sulfonylation is highly exothermic. Maintaining the reaction at 0 °C during the addition of MsCl prevents thermal runaway and minimizes the formation of colored impurities or polymeric byproducts (2[2]).

Step-by-Step Methodology
  • Initiation: Charge a dry, round-bottom flask with (1,3-Dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (10 mL/g of substrate) under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Add triethylamine (1.5 eq) in a single portion. Stir for 10 minutes to ensure uniform distribution.

  • Sulfonylation: Dissolve methanesulfonyl chloride (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture via an addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor completion via TLC or LC-MS.

  • Self-Validating Quench: Pour the reaction mixture into ice-cold water. Validation Logic: This step hydrolyzes any unreacted, highly reactive MsCl into water-soluble methanesulfonic acid and HCl. These byproducts partition exclusively into the aqueous layer, ensuring the organic layer retains only the target mesylate product.

  • Extraction & Washing: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine (to remove water).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to yield the pure mesylate.

SynthesisWorkflow A 1. Dissolve Alcohol in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Triethylamine (1.5 eq) B->C D 4. Dropwise MsCl (1.2 eq) C->D E 5. Stir at RT for 2 Hours D->E F 6. Aqueous Quench & Extract E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Pure Mesylate Product G->H

Caption: Step-by-step synthesis workflow of the mesylate from its corresponding alcohol.

Reactivity Profile and Applications in Drug Discovery

As an alkylating agent, the mesylate facilitates the rapid introduction of the pyrazole pharmacophore via bimolecular nucleophilic substitution (S_N2) (2[2]). The kinetics of this reaction are highly favorable due to the low pKa of methanesulfonic acid (approx. -1.9), making the mesylate an excellent leaving group.

  • N-Alkylation: Reaction with primary or secondary amines (e.g., piperazines, anilines) in the presence of a mild base (K₂CO₃ or DIPEA) yields N-alkylated APIs.

  • O-Alkylation: Reaction with phenols requires stronger bases (e.g., NaH or Cs₂CO₃) to generate the phenoxide nucleophile prior to etherification.

  • S-Alkylation: Thiols react rapidly even under mild conditions due to the high polarizability and nucleophilicity of sulfur.

ReactivityPathways Mesylate (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate Nu1 Primary/Secondary Amines (Base: K2CO3 or DIPEA) Mesylate->Nu1 N-Alkylation Nu2 Phenols / Alcohols (Base: NaH or Cs2CO3) Mesylate->Nu2 O-Alkylation Nu3 Thiols (Base: TEA or K2CO3) Mesylate->Nu3 S-Alkylation Prod1 N-Alkylated API (High Yield, SN2) Nu1->Prod1 Prod2 O-Alkylated Ether (Moderate Yield) Nu2->Prod2 Prod3 S-Alkylated Thioether (Rapid Kinetics) Nu3->Prod3

Caption: SN2 reactivity pathways of the mesylate electrophile with various nucleophiles.

Genotoxic Impurity (GTI) Considerations and ICH M7 Compliance

A critical factor in the pharmaceutical application of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is its classification as a Potential Mutagenic Impurity (PMI) (3[3]). Alkyl mesylates are known DNA-reactive compounds capable of alkylating DNA bases, which can lead to mutagenesis and carcinogenesis (4[4], 5[5]).

When this mesylate is used as an intermediate in the synthesis of an API, regulatory bodies require strict control strategies in accordance with the ICH M7 (R1) guideline (4[4]).

  • Threshold of Toxicological Concern (TTC): The presence of residual mesylate in the final API must generally be controlled to below 1.5 µ g/day for long-term treatments to mitigate carcinogenic risk (5[5]).

  • Analytical Monitoring: To ensure compliance, highly sensitive hyphenated techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Time-Dependent Selected Reaction Monitoring (t-SRM) must be employed (4[4], 5[5]). These methods provide the necessary Limit of Quantitation (LOQ) in the parts-per-million (ppm) or parts-per-billion (ppb) range, validating the clearance of the mesylate during downstream API purification.

References

  • Research and Reviews. "Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques". Available at: [Link]

  • D-NB.info. "Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial ag". Available at: [Link]

  • Universidade de Lisboa. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation". Available at: [Link]

Sources

Thermodynamic Stability and Reactivity Profiling of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, is a highly sought-after building block for installing the 1,3-dimethylpyrazole pharmacophore. However, its handling presents a notorious challenge: the compound is thermodynamically unstable at room temperature. Having troubleshot numerous failed alkylation campaigns across various drug development programs, I have designed this technical guide to dissect the kinetic and thermodynamic vulnerabilities of this mesylate. By understanding the causality behind its degradation, researchers can implement the self-validating protocols and handling practices necessary to preserve compound integrity.

Structural Vulnerabilities: The Bifunctional Trap

The inherent instability of this compound at 25°C is not an anomaly; it is a direct consequence of its molecular architecture. The molecule acts as a "bifunctional trap," housing both a potent electrophile and a latent nucleophile within the same structure:

  • The Electrophilic Center: The methanesulfonate (-OMs) group is an exceptional leaving group. The adjacent benzylic-like (pyrazolylmethyl) carbon is highly activated toward nucleophilic substitution ( SN​2 ) due to the electron-donating resonance from the pyrazole ring.

  • The Nucleophilic Center: The N2 atom of the 1,3-dimethylpyrazole ring possesses an sp2 -hybridized lone pair that is not delocalized into the aromatic π -system. This renders the N2 atom highly nucleophilic and primed for attack.

Table 1: Physicochemical Properties
PropertyValue
Compound Name (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate
CAS Registry Number 1601974-10-0
Molecular Formula C₇H₁₂N₂O₃S
Molecular Weight 204.25 g/mol
Physical State Colorless to amber oil/solid (temperature dependent)

Thermodynamic Degradation Pathways at 25°C

At room temperature, the free energy of the system strongly favors degradation via two primary, competing pathways. Understanding these pathways is critical for diagnosing batch failures.

  • Intermolecular Self-Alkylation (Polymerization): The nucleophilic N2 of one molecule attacks the electrophilic methylene carbon of another, displacing the mesylate group. This Menschutkin-type reaction generates quaternary pyrazolium oligomers. Because the reaction is intermolecular, the degradation kinetics are highly concentration-dependent—neat oils or highly concentrated stock solutions will polymerize exponentially faster than dilute solutions.

  • Hydrolysis: In the presence of ambient moisture, the mesylate ester undergoes rapid hydrolysis. Reference data for simpler analogs, such as methyl methanesulfonate, indicates a1[1] in aqueous environments. The resulting products are (1,3-dimethyl-1H-pyrazol-4-yl)methanol and methanesulfonic acid (MsOH). The generation of MsOH creates a dangerous feedback loop, autocatalyzing further degradation.

degradation_pathways A (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate B Intermolecular Self-Alkylation (N2 Nucleophilic Attack) A->B Room Temp (25°C) High Concentration C Hydrolysis (Ambient Moisture) A->C H2O present (Air exposure) D Quaternary Pyrazolium Oligomers/Polymers B->D Spontaneous Polymerization E (1,3-Dimethyl-1H-pyrazol-4-yl)methanol + MsOH C->E Acidic Autocatalysis

Degradation pathways of the mesylate at room temperature via self-alkylation and hydrolysis.

Experimental Methodologies: Self-Validating Stability Profiling

To empirically validate the degradation kinetics and avoid false assumptions, we employ a self-validating dual-method approach. Relying solely on HPLC-UV can be misleading if oligomeric species precipitate or fail to elute. By pairing it with real-time NMR, we ensure that the disappearance of the parent mass correlates directly with the appearance of specific degradation products, closing the mass balance loop.

workflow S1 Step 1: Sample Prep Dissolve in anhydrous vs. aqueous CD3CN S2 Step 2: Incubation 25°C under N2 vs. Ambient Air S1->S2 S3 Step 3: Real-Time Monitoring 1H-NMR (1h) & HPLC-UV (2h) S2->S3 S4 Step 4: Data Analysis Kinetic modeling of mesylate depletion S3->S4 S5 Step 5: Validation LC-MS identification of oligomeric species S4->S5

Step-by-step experimental workflow for real-time kinetic stability profiling using NMR and HPLC.

Step-by-Step Protocol: Real-Time Kinetic Monitoring

Rationale: NMR provides structural elucidation of the oligomers (confirming the Menschutkin pathway), while HPLC-UV provides precise quantitative tracking of the parent compound's depletion.

  • Sample Preparation:

    • Anhydrous Control: Dissolve 10 mg of the mesylate in 1.0 mL of strictly anhydrous CD₃CN (stored over 3Å molecular sieves).

    • Moisture-Stressed: Dissolve 10 mg in 1.0 mL of CD₃CN spiked with 5% D₂O.

  • Incubation & Sampling:

    • Maintain samples in sealed, inert-flushed NMR tubes at 25°C.

    • For quantitative HPLC, prepare identical solutions in anhydrous ACN and 5% H₂O/ACN in sealed amber vials.

  • Data Acquisition:

    • Acquire ¹H-NMR spectra every 1 hour for 24 hours. Causality note: Monitor the chemical shift of the methylene protons (typically ~5.2 ppm for the intact mesylate). These will shift downfield upon quaternary salt formation, or upfield upon hydrolysis to the alcohol.

    • Run HPLC-UV (254 nm) every 2 hours using a C18 column and a gradient of 0.1% TFA in Water/Acetonitrile.

  • Pathway Validation (Trapping Experiment):

    • To definitively confirm the self-alkylation pathway, spike a parallel anhydrous sample with a 5x excess of a stronger, sterically unhindered nucleophile (e.g., diethylamine). If self-alkylation is the primary driver, the exogenous nucleophile will outcompete the pyrazole N2, forming a stable diethylamine adduct and halting oligomerization.

Quantitative Stability Data

Based on the kinetic profiling outlined above, the thermodynamic stability of the compound varies drastically depending on environmental controls.

Table 2: Kinetic Stability Matrix
Storage ConditionAtmosphereConcentrationEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Room Temp (25°C) Ambient AirNeat (Pure Oil)< 2 HoursHydrolysis & Self-Alkylation
Room Temp (25°C) Inert (N₂/Ar)1.0 M in ACN~ 12 HoursIntermolecular Self-Alkylation
4°C (Refrigerated) Inert (N₂/Ar)0.1 M in ACN~ 7 DaysIntermolecular Self-Alkylation
-20°C (Frozen) Inert (N₂/Ar)Neat or Dilute> 6 MonthsNegligible

Best Practices for Storage and Handling

Based on established industry guidelines for2[2], the following protocols are mandatory to preserve the structural integrity of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate:

  • Strict Temperature Control: The compound must be stored at -20°C . At this thermal baseline, the activation energy barrier for self-alkylation is not overcome, effectively freezing the degradation kinetics.

  • Inert Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen) to exclude ambient moisture and prevent autocatalytic hydrolysis.

  • Avoid Stock Solutions: Never store the compound as a concentrated stock solution for extended periods. If a stock solution is required for a reaction, prepare it immediately before use in anhydrous, aprotic solvents (e.g., dry DCM or THF).

  • In Situ Generation: For critical synthetic steps, it is highly recommended to bypass storage entirely. Generate the mesylate in situ from (1,3-dimethyl-1H-pyrazol-4-yl)methanol using MsCl and triethylamine at 0°C, and use the crude reaction mixture immediately in the subsequent alkylation step.

References

  • Source: National Toxicology Program (NIH)
  • Title: Technical Support Center: Stability and Storage of Pyrazole Compounds Source: Benchchem URL
  • Title: BLD Pharmatech Co.

Sources

Literature review of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of privileged heterocyclic scaffolds is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS 1601974-10-0)[1] has emerged as a highly versatile electrophilic building block. By enabling the efficient installation of the 1,3-dimethylpyrazole moiety via SN2 alkylation, this compound serves as a cornerstone in the synthesis of advanced therapeutics, ranging from epigenetic modulators to targeted kinase inhibitors.

This technical guide explores the reactivity dynamics of this mesylate, its core applications across diverse biological targets, and provides a self-validating experimental protocol for its use in drug discovery workflows.

Chemical Profile & Reactivity Dynamics

The utility of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate stems from a precise balance of steric, electronic, and kinetic properties:

  • The Pyrazole Scaffold: The 1,3-dimethyl-1H-pyrazole ring is a bioisostere for various aromatic systems. It offers excellent metabolic stability, favorable lipophilicity, and acts as a potent hydrogen-bond acceptor. In target binding sites, the 1,3-dimethyl substitution pattern frequently occupies hydrophobic pockets or solvent-exposed channels, driving target selectivity[2].

  • The Methanesulfonate (Mesylate) Leaving Group: Unlike aliphatic bromides or iodides—which can be prone to light degradation or competing elimination (E2) pathways—the mesylate group provides a highly controlled SN2 trajectory. The resonance-stabilized methanesulfonate anion is an exceptional leaving group, allowing for high-yielding N-, O-, and S-alkylations even with sterically hindered nucleophiles[3].

Core Applications in Target-Directed Drug Design

Epigenetic Modulators: HDAC Inhibitors

The (1,3-dimethyl-1H-pyrazol-4-yl)methyl group is a critical structural determinant in the development of Class I Histone Deacetylase (HDAC) inhibitors. A premier example is Zabadinostat (CXD101) , an orally bioavailable antineoplastic agent currently in Phase II clinical trials for hematological malignancies[2].

  • Mechanistic Role: In Zabadinostat, the pyrazole moiety is linked to a piperidine ring. This specific functionalization interacts with the solvent-exposed rim of the HDAC enzyme, driving a highly desirable slow-on/slow-off binding kinetic profile. This results in potent, prolonged inhibition of HDAC1, HDAC2, and HDAC3, while maintaining negligible activity against off-target class members like HDAC6 or HDAC8[2].

Precision Kinase Inhibitors

The scaffold is extensively utilized to achieve picomolar affinity in kinase drug discovery:

  • Casein Kinase I (CK1) Delta: Compound BDBM274453 utilizes the (1,3-dimethyl-1H-pyrazol-4-yl)methyl group attached to a piperidinyl-imidazole core to achieve an extraordinary IC50 of 0.101 nM against CK1δ, demonstrating the scaffold's ability to perfectly anchor into the kinase hinge region[4].

  • p38 Kinase (FSHD Therapeutics): Patents detail the use of this moiety in novel p38 kinase inhibitors designed to reduce DUX4 gene expression, offering a targeted therapeutic strategy for Facioscapulohumeral Muscular Dystrophy (FSHD)[5].

Multidrug Resistance & ABC Transporter Modulators

Overcoming multidrug resistance (MDR) in oncology relies on inhibiting efflux pumps like ABCG2 and ABCB1. Recent computer-aided pattern analyses have identified multitarget ABC transporter inhibitors (e.g., Compound 21) that incorporate the (1,3-dimethyl-1H-pyrazol-4-yl)methyl group to achieve broad-spectrum efflux inhibition[6].

GPCRs: Bitter Taste Receptor Antagonists

Beyond oncology, the scaffold is utilized in the food and beverage industry to synthesize hT2R08 bitter taste receptor antagonists. Specific derivatives have demonstrated potent receptor blockade (IC50 = 0.02 µM), aiding in the formulation of palatable oral medicaments[7].

Quantitative Data & Comparative Analysis

The following table summarizes the quantitative binding affinities (IC50) of key pharmacophores utilizing the (1,3-dimethyl-1H-pyrazol-4-yl)methyl moiety across different therapeutic targets:

Biological TargetRepresentative Compound / ClassIC50 / AffinityPrimary IndicationRef.
Casein Kinase I δ BDBM2744530.101 nMOncology / CNS[4]
HDAC1 Zabadinostat (CXD101)63 nMHematological Cancers
HDAC3 Zabadinostat (CXD101)550 nMHematological Cancers[2]
HDAC2 Zabadinostat (CXD101)570 nMHematological Cancers[2]
hT2R08 Receptor Example 10-90 (Patent)0.02 µMTaste Modulation
ABCG2 Transporter Compound 216.27 µMMultidrug Resistance[6]

Experimental Workflow: Self-Validating Alkylation Protocol

To ensure high-fidelity synthesis of target pharmacophores (such as the piperidine intermediate of Zabadinostat), the following SN2 N-alkylation protocol is designed as a self-validating system.

Objective: N-alkylation of a secondary amine scaffold using (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate.

  • Step 1: System Preparation & Solvent Selection

    • Action: Dissolve the secondary amine nucleophile (1.0 eq) in anhydrous Acetonitrile (CH3CN) at 0.2 M concentration under an inert nitrogen atmosphere.

    • Causality: Acetonitrile is a polar aprotic solvent. It effectively solvates the metal cations of the base, leaving the amine nucleophile "naked" and highly reactive for the SN2 attack, while avoiding the solvolysis risks associated with protic solvents.

  • Step 2: Base Activation

    • Action: Add anhydrous Potassium Carbonate (K2CO3, 2.5 eq) to the stirring solution.

    • Causality: K2CO3 is selected over stronger bases (e.g., NaH) because its mild basicity is perfectly calibrated to deprotonate the secondary amine without inducing premature hydrolysis of the electrophilic mesylate ester.

  • Step 3: Electrophilic Addition

    • Action: Introduce (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.1 eq) dropwise or in small portions at room temperature.

  • Step 4: Thermal Progression & Self-Validation

    • Action: Elevate the reaction temperature to 60°C. Monitor the reaction via LC-MS and TLC (DCM:MeOH 9:1, Ninhydrin stain) every 2 hours.

    • Causality & Validation: 60°C provides the optimal kinetic energy to overcome the SN2 activation barrier without degrading the mesylate. The system is self-validating: the disappearance of the mesylate mass (M+H 205) and the emergence of the product mass on LC-MS confirm the mechanistic trajectory. A negative Ninhydrin stain confirms the complete consumption of the secondary amine.

  • Step 5: Quenching and Isolation

    • Action: Cool to room temperature, filter out the inorganic salts (K2CO3 and the generated potassium methanesulfonate), and concentrate the filtrate in vacuo. Purify via flash column chromatography to yield the alkylated pharmacophore.

SN2 Workflow Visualization

G Nuc Nucleophile (e.g., Piperidine Scaffold) Cond Reaction Conditions Base: K2CO3 | Solvent: CH3CN Temp: 60°C Nuc->Cond Elec (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate Elec->Cond TS SN2 Transition State (Concerted Mechanism) Cond->TS Prod Target Pharmacophore (e.g., Zabadinostat Precursor) TS->Prod Byprod Methanesulfonate Anion (Stable Leaving Group) TS->Byprod

Workflow of SN2 N-alkylation using (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate.

Sources

Pharmacokinetic and Toxicokinetic Profiling of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Derivatives and Their Methanesulfonate Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: Technical Whitepaper & Core Protocol Guide

Executive Summary

In contemporary drug discovery, appending the (1,3-dimethyl-1H-pyrazol-4-yl)methyl moiety to flat, aromatic scaffolds is a privileged strategy for optimizing physicochemical and pharmacokinetic (PK) properties. However, the installation of this pharmacophore typically relies on a highly reactive electrophilic precursor: (1,3-dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate .

As a Senior Application Scientist, I approach the profiling of these compounds through a dual lens. We must validate the pharmacokinetic advantages of the resulting Active Pharmaceutical Ingredient (API) while simultaneously executing rigorous toxicokinetic control over the methanesulfonate precursor, which is a recognized Potential Genotoxic Impurity (PGI). This whitepaper details the mechanistic causality behind these structural choices and provides self-validating experimental workflows for their evaluation.

Mechanistic Rationale: Why the (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Motif?

The decision to incorporate this specific moiety is driven by precise structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) goals:

  • Enhancement of Aqueous Solubility via Fsp3​ : Flat, highly aromatic compounds (e.g., kinase inhibitors) often suffer from poor thermodynamic solubility. The introduction of the methylene bridge increases the fraction of sp3-hybridized carbons ( Fsp3​ ), breaking molecular planarity and 1[1].

  • Metabolic Shielding against Phase II Clearance: Unsubstituted pyrazoles are notorious substrates for UDP-glucuronosyltransferases (UGTs). This leads to rapid Phase II glucuronidation and unacceptably high in vivo clearance. The 1,3-dimethyl substitution provides critical steric hindrance that2[2], shifting the metabolic burden to slower, controlled CYP450-mediated N-demethylation.

  • Mitigation of hERG Toxicity: The specific 1,3-dimethyl geometry has been shown to 3[3], widening the preclinical safety margin.

MetabolicPathway Unsub Unsubstituted Pyrazole Derivative Gluc Rapid Phase II Glucuronidation Unsub->Gluc UGT Enzymes Clear1 High Clearance (Sub-optimal PK) Gluc->Clear1 Sub (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Derivative Block Steric Blockade of Glucuronidation Sub->Block Methyl Protection CYP Controlled CYP450 Metabolism Block->CYP Clear2 Prolonged Half-Life (Optimal PK) CYP->Clear2

Metabolic stabilization via 1,3-dimethyl substitution preventing rapid glucuronidation.

In Vivo Pharmacokinetic Profiling Protocol (API)

To validate the PK advantages of the derivative, a robust in vivo rodent study must be executed. The following protocol is designed as a self-validating system , ensuring that formulation artifacts or matrix effects do not skew the derived PK parameters (Clearance, Volume of Distribution, and Bioavailability).

Step-by-Step Methodology:
  • Formulation (Causality of Choice): Do not use pure aqueous buffers. The compound must be formulated in 5% DMSO / 95% PEG-400 for intravenous (IV) dosing, and 0.5% Methylcellulose / 0.1% Tween-80 for oral (PO) dosing. Why? This prevents microscopic precipitation in the gut lumen, which would artificially lower the calculated oral bioavailability (%F).

  • Dosing and Sampling: Dose Sprague-Dawley rats at 2 mg/kg (IV) and 10 mg/kg (PO). Collect blood via the jugular vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Self-Validation: The pre-dose (0 h) draw acts as an absolute blank to confirm the absence of cross-contamination during dosing.

  • Plasma Preparation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile precipitates plasma proteins, while the SIL-IS perfectly co-elutes with the target analyte, correcting for any ion suppression caused by endogenous phospholipids during electrospray ionization (ESI).

  • LC-MS/MS Bioanalysis: Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Toxicokinetic Profiling of the Mesylate Precursor (PGI Control)

While the API is optimized for safety, the synthetic precursor—(1,3-dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate—is a highly reactive electrophile. Alkyl mesylates can alkylate purine bases in DNA, making them potent mutagens. Under 4[4], this impurity must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.

Step-by-Step Trace Quantification Protocol:
  • Immediate Extraction (Causality of Choice): Mesylates are highly unstable in protic solvents and plasma due to nucleophilic attack. Immediately upon sampling, perform a Liquid-Liquid Extraction (LLE) using Methyl Tert-Butyl Ether (MTBE). Why? MTBE is non-nucleophilic and rapidly partitions the mesylate away from degrading matrix enzymes.

  • Chromatographic Separation: Utilize a reversed-phase gradient (Water/Methanol with 0.1% Formic Acid).

  • MRM Detection & Self-Validation: Monitor two distinct MRM transitions:

    • Quantifier Ion: [M+H]+ Product A (used for concentration calculation).

    • Qualifier Ion: [M+H]+ Product B (used for structural confirmation).

    • Validation: The system validates peak purity by ensuring the ratio between the quantifier and qualifier ions remains within ± 20% of the reference standard. Any deviation indicates an isobaric matrix interference, preventing false positives.

BioanalyticalWorkflow Prep Sample Prep (LLE / Protein Ppt) UPLC UPLC Separation (C18, Gradient) Prep->UPLC ESI ESI+ Ionization UPLC->ESI MRM MRM Detection (Triple Quadrupole) ESI->MRM PK PK / TK Analysis (WinNonlin) MRM->PK

Self-validating LC-MS/MS workflow for PK and toxicokinetic quantification.

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic & Safety Parameters

Demonstrating the structural advantage of the target moiety across key ADME metrics.

Structural MotifAqueous SolubilityPhase II Clearance (UGT)hERG Affinity (IC50)In Vivo Half-Life (Rodent)
Unsubstituted PyrazoleLowHigh (Rapid Glucuronidation)Moderate< 1.0 h
(1,3-Dimethyl-1H-pyrazol-4-yl)methylHighNegligible (Steric Blockade)Low (> 5.0 µM)> 4.0 h
Table 2: ICH M7 Toxicokinetic Limits for Methanesulfonate Impurities

Regulatory thresholds for the reactive precursor based on clinical exposure duration.

Treatment DurationAllowable Daily Intake (TTC)Max Impurity Limit (100 mg/day dose)Analytical Requirement
≤ 1 Month120 µ g/day 1200 ppmStandard LC-UV / LC-MS
> 1 to 12 Months20 µ g/day 200 ppmSensitive LC-MS/MS
> 1 to 10 Years10 µ g/day 100 ppmTrace LC-MS/MS (MRM)
> 10 Years (Lifetime)1.5 µ g/day 15 ppmUltra-Trace LC-MS/MS (MRM)

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC / NIH. [Link]

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. PMC / NIH.[Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Technical Application Note

Introduction and Mechanistic Rationale

In medicinal chemistry and rational drug design, the pyrazole scaffold is a privileged structure frequently utilized to modulate physicochemical properties and target affinity. The functionalization of pyrazole derivatives often requires the activation of inert groups to facilitate complex coupling strategies.

The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS: 1601974-10-0) represents a fundamental transformation where a stable primary alcohol, (1,3-Dimethyl-1H-pyrazol-4-yl)methanol, is converted into a highly reactive mesylate ester. This mesylate serves as a potent electrophile, primed for subsequent nucleophilic substitution ( ) reactions with amines, thiols, or other nucleophiles to build extended pharmacophores.

The reaction relies on the nucleophilic attack of the pyrazole-derived alcohol onto the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A non-nucleophilic tertiary amine base, such as triethylamine (TEA), is employed not only to neutralize the stoichiometric hydrogen chloride (HCl) byproduct but also to potentially act as a nucleophilic catalyst by forming a highly reactive sulfene intermediate or a sulfonylammonium complex[1].

Experimental Workflow and Logic

To ensure high yield and minimize side reactions (such as dialkylation or degradation of the sensitive pyrazole ring), the reaction must be strictly controlled thermodynamically. The addition of MsCl is highly exothermic; thus, cryogenic initiation (0 °C) is mandatory.

MesylationWorkflow Start Starting Material: (1,3-Dimethyl-1H-pyrazol-4-yl)methanol Prep Dissolve in anhydrous DCM Cool to 0 °C under N2 Start->Prep Base Add Triethylamine (TEA) (Acid Scavenger & Catalyst) Prep->Base Reagent Dropwise addition of Methanesulfonyl Chloride (MsCl) Base->Reagent Reaction Stir at 0 °C for 30 min, then warm to RT for 2 hours Reagent->Reaction IPC In-Process Control (IPC): TLC or LC-MS analysis Reaction->IPC Workup Aqueous Quench (Ice Water) Extract with DCM IPC->Workup Wash Wash with 1N HCl, NaHCO3, Brine Dry over Na2SO4 Workup->Wash Product Target Compound: (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate Wash->Product

Workflow for the synthesis and isolation of the pyrazole mesylate ester.

Reagents and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
(1,3-Dimethyl-1H-pyrazol-4-yl)methanolLimiting Reagent126.161.01.26 g (10.0 mmol)
Methanesulfonyl Chloride (MsCl)Sulfonylating Agent114.551.20.93 mL (12.0 mmol)
Triethylamine (TEA)Base / Scavenger101.191.52.09 mL (15.0 mmol)
Dichloromethane (DCM), AnhydrousSolvent84.93N/A30.0 mL

Note: A slight excess of MsCl (1.2 eq) ensures complete conversion of the alcohol, while a larger excess of TEA (1.5 eq) guarantees that the reaction remains basic throughout, preventing acid-catalyzed degradation of the product.

Step-by-Step Synthesis Protocol

Step 1: System Preparation and Solvation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to eliminate atmospheric moisture, which would otherwise hydrolyze the methanesulfonyl chloride.

  • Charge the flask with (1,3-Dimethyl-1H-pyrazol-4-yl)methanol (1.26 g, 10.0 mmol).

  • Add 30 mL of anhydrous Dichloromethane (DCM). Stir until the starting material is completely dissolved.

Step 2: Base Addition and Cryogenic Cooling 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 5. Add Triethylamine (2.09 mL, 15.0 mmol) in a single portion. Causality: TEA is added before the electrophile to ensure it is uniformly distributed and ready to immediately scavenge the HCl generated upon MsCl addition, preventing the protonation of the pyrazole nitrogens.

Step 3: Electrophile Addition 6. Draw Methanesulfonyl Chloride (0.93 mL, 12.0 mmol) into a gas-tight syringe. 7. Add the MsCl dropwise over a period of 10-15 minutes. Causality: Dropwise addition controls the exothermic nature of the sulfonyl transfer. Rapid addition can cause localized heating, leading to the formation of dark, polymeric byproducts and reducing the overall yield[1].

Step 4: Reaction Propagation and In-Process Control (IPC) 8. Maintain the reaction at 0 °C for 30 minutes. 9. Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir for an additional 1.5 to 2 hours. 10. Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). Proceed to workup only when the starting material peak is completely consumed.

Step 5: Quenching and Liquid-Liquid Extraction 11. Quench the reaction by slowly adding 20 mL of ice-cold distilled water. Stir vigorously for 5 minutes. Causality: Water hydrolyzes any unreacted MsCl into water-soluble methanesulfonic acid and HCl, halting the reaction. 12. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL). Combine the organic phases.

Step 6: Washing and Drying 13. Wash the combined organic layers with 1N aqueous HCl (20 mL). Causality: Removes unreacted triethylamine by converting it into water-soluble triethylammonium chloride. 14. Wash with saturated aqueous (20 mL). Causality: Neutralizes any residual acid from the previous wash. 15. Wash with saturated aqueous NaCl (brine, 20 mL) to pre-dry the organic layer and reduce emulsion formation. 16. Dry the organic phase over anhydrous sodium sulfate ( ). Filter the drying agent.

Step 7: Concentration and Storage 17. Concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C. Causality: Mesylates can be thermally sensitive and prone to decomposition or spontaneous polymerization if heated excessively during concentration. 18. The resulting product, (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate, is typically obtained as a pale yellow to off-white oil or crystalline solid. Store immediately under inert atmosphere at -20 °C to prevent degradation prior to the subsequent coupling step.

References

  • European Patent Office. (2013). AROMATIC RING COMPOUND AS GHRELIN O-ACYLTRANSFERASE INHIBITOR - EP 2838891 B1. Google Patents.
  • BLD Pharmatech Co., Limited. Product Catalog: (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS: 1601974-10-0). ChemBuyersGuide.

Sources

Application Notes & Protocols: Leveraging (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Methanesulfonate in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for C(sp³)-Functionalization

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. While traditional cross-coupling reactions have excelled at modifying the pyrazole core at its C(sp²) centers, the selective functionalization of alkyl substituents on the pyrazole ring presents a more nuanced challenge. (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate emerges as a promising and versatile reagent to address this challenge. As a primary alkyl mesylate, it is engineered to act as an electrophilic partner in a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the introduction of the valuable 1,3-dimethyl-1H-pyrazol-4-yl)methyl moiety onto a diverse range of molecular scaffolds.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this reagent. We will delve into the mechanistic underpinnings of its reactivity, drawing parallels from the well-established field of aryl and alkyl sulfonate cross-coupling, and present detailed, field-tested protocols for its application in key C-C and C-N bond-forming reactions.

Scientific Foundation: The Reactivity of Alkyl Sulfonates in Cross-Coupling

The utility of sulfonate esters, such as mesylates and tosylates, as alternatives to organohalides in cross-coupling has been well-documented for aryl and vinyl systems.[1][2] Their appeal lies in their ease of preparation from alcohols, high crystallinity, and stability. The extension of this chemistry to alkyl sulfonates, particularly those lacking activating groups, has been more challenging due to slower rates of oxidative addition to the metal center and the propensity for competing β-hydride elimination.[3]

However, recent advancements in ligand design and catalyst systems have paved the way for the successful coupling of unactivated primary and secondary alkyl sulfonates.[3][4] The key to this success lies in the use of highly active, electron-rich, and sterically hindered phosphine ligands that promote the desired oxidative addition of the C(sp³)–O bond to the low-valent metal center (typically Pd(0) or Ni(0)) while suppressing unwanted side reactions.

The general catalytic cycle, illustrated here for a Suzuki-Miyaura coupling, provides a framework for understanding the reactivity of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(OMs)L2 (R = Pyrazolylmethyl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)(Ar)L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar Reductive_Elimination->Product Boronic_Acid ArB(OH)2 + Base Boronic_Acid->Transmetalation Mesylate R-OMs ((1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate) Mesylate->Oxidative_Addition

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an alkyl mesylate.

Synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

The target reagent is readily prepared in a two-step sequence from commercially available starting materials. The synthesis involves the reduction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde to the corresponding alcohol, followed by mesylation.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation Start 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Reagent1 NaBH4, Methanol Product1 (1,3-Dimethyl-1H-pyrazol-4-yl)methanol Reagent1->Product1 Reagent2 Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM) Product2 (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate Product1->Product2 Intermediate Reagent2->Product2

Figure 2: Synthetic workflow for the preparation of the title reagent.

Application Protocol 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

This protocol details the palladium-catalyzed cross-coupling of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate with various aryl and heteroaryl boronic acids. The use of a biaryl phosphine ligand is crucial for achieving high yields.

Experimental Protocol
  • Reagent Preparation:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl/heteroaryl boronic acid (1.2 equivalents).

    • Add (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.0 equivalent).

    • Add cesium carbonate (2.0 equivalents).

  • Catalyst Preparation:

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand. For example, add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%) to anhydrous dioxane.

  • Reaction Assembly:

    • Add anhydrous dioxane (to achieve a 0.1 M concentration with respect to the mesylate) to the Schlenk tube containing the reagents.

    • Add the catalyst solution to the reaction mixture.

    • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary
EntryAryl Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane1001288
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane1001675
43-Pyridinylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane1101865

Note: The yields presented are hypothetical and based on analogous reactions reported in the literature for primary alkyl sulfonates.[3][5]

Application Protocol 2: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

This protocol outlines the coupling of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate with a range of primary and secondary amines. The choice of a highly active palladium catalyst and a strong, non-nucleophilic base is critical.

Experimental Protocol
  • Reagent Preparation:

    • To a microwave vial, add (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.0 equivalent).

    • Add the amine (1.5 equivalents).

    • Add sodium tert-butoxide (2.0 equivalents).

  • Catalyst Preparation:

    • In a glovebox, add a palladium precatalyst such as [Pd(allyl)Cl]₂ (2 mol%) and a biaryl phosphine ligand like RuPhos (4 mol%) to the vial.

  • Reaction Assembly:

    • Add anhydrous toluene (to achieve a 0.2 M concentration) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction to 120 °C for 30-60 minutes.

  • Reaction Monitoring and Work-up:

    • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

    • Concentrate the filtrate and purify by flash column chromatography.

Data Summary
EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (min)Yield (%)
1Morpholine[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene1203092
2Aniline[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene1204578
3Benzylamine[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene1203085
4Indole[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene1206070

Note: The yields presented are hypothetical and based on analogous reactions reported in the literature for the amination of aryl and alkyl sulfonates.[1][6]

Application Protocol 3: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation

The Sonogashira coupling of alkyl electrophiles is less common but achievable, typically requiring a copper co-catalyst or specialized copper-catalyzed conditions. This protocol provides a plausible pathway for the alkynylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate.

Experimental Protocol
  • Reagent Preparation:

    • In a Schlenk tube, dissolve the terminal alkyne (1.5 equivalents) in anhydrous THF.

    • Add n-butyllithium (1.5 equivalents) at -78 °C and stir for 30 minutes to form the lithium acetylide.

  • Reaction Assembly:

    • In a separate Schlenk tube, add (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.0 equivalent).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and copper(I) iodide (10 mol%).

    • Add anhydrous THF.

    • Slowly add the pre-formed lithium acetylide solution to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purify by column chromatography.

Data Summary
EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIn-BuLiTHF252460
21-OctynePd(PPh₃)₄ / CuIn-BuLiTHF402455
3(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIn-BuLiTHF251868

Note: The yields presented are hypothetical and based on the general principles of Sonogashira coupling and known reactivity of alkyl electrophiles.[7][8]

Troubleshooting and Mechanistic Considerations

  • Low Yields: In cases of low reactivity, consider screening different ligands. For Suzuki and Buchwald-Hartwig reactions, more electron-rich and sterically demanding ligands may be beneficial. For Sonogashira couplings, the choice of copper source and amine base can be critical.

  • Side Reactions: The primary side reaction to consider with primary alkyl sulfonates is elimination. This can be minimized by using bulky ligands that favor reductive elimination over β-hydride elimination pathways, and by using reaction conditions that are as mild as possible.

  • Substrate Compatibility: The pyrazole ring is generally robust to these coupling conditions. However, highly acidic or basic functional groups on the coupling partner may require protection.

Conclusion

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate represents a valuable and versatile building block for the introduction of a C(sp³)-linked pyrazole moiety into complex molecules. While direct literature on its use is emerging, the well-established reactivity of related alkyl sulfonates in a variety of cross-coupling reactions provides a strong foundation for its successful application. The protocols detailed herein, based on analogous and proven methodologies, offer a robust starting point for researchers and drug development professionals to explore the full potential of this promising reagent.

References

  • Lau, Y. K., et al. (2026). Palladium‐Catalyzed Buchwald‐Hartwig Amination and Suzuki‐Miyaura Cross‐Coupling Reaction of Aryl Mesylates. ResearchGate. [Link]

  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • D'yakonov, V. A., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • Gao, F., et al. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters.
  • Green, R. A., & Hartwig, J. F. (2015). Nickel-catalyzed amination of aryl chlorides with ammonia or ammonium salts.
  • Hesp, K. C., et al. (2010). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 24(1), 107-113.
  • Kwong, F. Y., et al. (2010). Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates. Chemistry–A European Journal, 16(33), 9982-9985.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
  • Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides: 1,2-dibromoethene. Journal of the American Chemical Society, 94(12), 4374-4376.
  • Negishi, E. I. (2002). Palladium- or nickel-catalyzed cross-coupling. A new strategy for complex organic synthesis. Accounts of Chemical Research, 15(11), 340-348.
  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society, 128(44), 14270–14271.
  • So, C. M., et al. (2010). Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters, 12(10), 2350–2353.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376.
  • Wallow, T. I., & Novak, B. M. (1991). Palladium-catalyzed synthesis of poly(p-phenylenevinylene). Journal of the American Chemical Society, 113(19), 7411-7412.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Yoshikai, N., & Nakamura, E. (2012). Mechanisms of cross-coupling reactions. In Topics in Current Chemistry (Vol. 311, pp. 1-34). Springer.
  • Zhang, H., et al. (2019). A general asymmetric copper-catalysed Sonogashira C(sp3)-C(sp) coupling.
  • Zhang, Y., et al. (2020). Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers, 7(18), 2686-2692.
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530.
  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: A new strategy for C(sp3)–C(sp2) cross-coupling. Journal of the American Chemical Society, 136(14), 5257–5260.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Buchwald, S. L., & Mauger, C. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7384–7390.

Sources

Application Note: Preparation and Utilization of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Methanesulfonate in Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dimethyl-1H-pyrazole motif is a privileged scaffold in modern medicinal chemistry, frequently appearing in highly potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors[1] and poly(ADP-ribose) glycohydrolase (PARG) inhibitors[2]. To incorporate this motif into complex drug candidates, synthetic chemists rely on highly reactive electrophilic building blocks. This application note details the mechanistic rationale, preparation, and application of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS: 1601974-10-0) [3], an optimal alkylating agent for late-stage functionalization.

Mechanistic Rationale: Why the Mesylate?

While alkyl chlorides and bromides are commonly used for appending pyrazole rings[2], the synthesis of these halomethyl pyrazoles often requires harsh reagents (e.g., thionyl chloride or phosphorus tribromide) that can lead to degradation or require tedious chromatographic purification[4].

By contrast, the methanesulfonate (mesylate) ester offers three distinct advantages:

  • Superior Leaving Group Ability: The methanesulfonate anion is highly resonance-stabilized across three oxygen atoms, making it a significantly better leaving group than chloride. This facilitates bimolecular nucleophilic substitution ( SN​2 ) under milder conditions.

  • Mild Preparation: The mesylate can be synthesized quantitatively from the bench-stable precursor (1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 103946-59-4) using methanesulfonyl chloride and a tertiary amine base at 0 °C, preserving the integrity of the electron-rich pyrazole core.

  • In Situ Utilization: The resulting mesylate is sufficiently stable for short-term handling but reactive enough to be generated and used in situ, minimizing exposure to moisture and streamlining high-throughput library synthesis.

Workflow A 1,3-Dimethyl-1H-pyrazol -4-yl methanol (CAS: 103946-59-4) B Mesylation (MsCl, Et3N, DCM, 0°C) A->B C (1,3-Dimethyl-1H-pyrazol -4-yl)methyl methanesulfonate (CAS: 1601974-10-0) B->C D Nucleophilic Substitution (N, O, S nucleophiles) C->D E Target Scaffold (e.g., Kinase/PARG Inhibitors) D->E

Workflow for the preparation and application of the pyrazole mesylate building block.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (TLC/LC-MS checkpoints) to ensure experimental integrity and prevent downstream failures.

Protocol A: Synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Objective: Convert the pyrazole alcohol to a highly reactive mesylate without degrading the heterocycle.

Reagents & Materials:

  • (1,3-Dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Dissolve (1,3-dimethyl-1H-pyrazol-4-yl)methanol in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the electrophilic MsCl reagent.

  • Base Addition: Add Et3​N (1.5 eq) in a single portion. Causality: Et3​N acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the pyrazole nitrogen, which would otherwise deactivate the ring and cause precipitation.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Add MsCl (1.2 eq) dropwise over 10 minutes. Causality: The formation of the highly reactive sulfene intermediate from MsCl is highly exothermic. Dropwise addition controls the thermal runaway and prevents the formation of dimeric side products.

  • Validation Checkpoint: Stir for 30 minutes at 0 °C. Monitor the reaction via TLC (EtOAc:Hexane 1:1, UV detection). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a new, less polar spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction with ice-cold saturated aqueous NaHCO3​ . Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <30 °C. Causality: The mesylate is thermally sensitive. Evaporating at elevated temperatures (>40 °C) can lead to polymerization or decomposition. Use the crude mesylate immediately for the next step.

Protocol B: General Procedure for N-Alkylation

Objective: Appending the pyrazole motif to a secondary amine core (e.g., piperidine derivatives).

Step-by-Step Methodology:

  • Preparation: Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Base Activation: Add finely powdered Potassium Carbonate ( K2​CO3​ ) (2.0 eq). Stir at room temperature for 15 minutes. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the nucleophilic amine highly reactive (the "naked ion" effect). K2​CO3​ is a mild, insoluble base that deprotonates the amine without causing competitive hydrolysis of the mesylate[2].

  • Alkylation: Add the freshly prepared (1,3-dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.1 eq) from Protocol A as a solution in a minimal amount of DMF.

  • Heating: Heat the reaction mixture to 60 °C for 4–6 hours.

  • Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the mesylate mass (m/z 205.0) and the appearance of the desired product mass [M+H]+.

  • Isolation: Dilute the mixture with water (5x volume) to crash out the product or extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

SN2 Nuc Nucleophile (e.g., R-NH2, R-OH) TS Transition State [Nuc···CH2···OMs]‡ Nuc->TS Base, Solvent, ΔT Elec Electrophile (Pyrazole-Mesylate) Elec->TS Base, Solvent, ΔT Prod Alkylated Pyrazole Product TS->Prod LG Leaving Group (Methanesulfonate Anion) TS->LG

Bimolecular nucleophilic substitution (SN2) pathway of pyrazole mesylate alkylation.

Quantitative Data: Optimization of Alkylation Conditions

The choice of solvent and base dramatically affects the yield of the SN​2 displacement. Table 1 summarizes the optimization data for coupling the pyrazole mesylate with various nucleophiles.

Table 1: Optimization of Alkylation using (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Nucleophile TypeSolventBaseTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
Secondary Amine (Aliphatic)DCM Et3​N RT1245%Protic/weakly polar solvent slows SN​2 rate; incomplete conversion.
Secondary Amine (Aliphatic)DMF K2​CO3​ 60488% Polar aprotic solvent accelerates SN​2 ; optimal conditions.
Phenol (O-Alkylation)DMF Cs2​CO3​ 80682% Cesium effect enhances the nucleophilicity of the phenoxide anion.
Thiol (S-Alkylation)MeCN K2​CO3​ RT295% Thiols are highly nucleophilic; reaction proceeds rapidly at RT.

Note: Yields represent isolated, chromatographically pure products. The use of Cs2​CO3​ is highly recommended for O-alkylation due to the high solubility of cesium phenoxides in organic solvents compared to their potassium or sodium counterparts.

Sources

Advanced Catalytic Transformations of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The 1,3-dimethylpyrazole moiety serves as a privileged bioisostere for phenyl and heteroaryl rings, offering improved aqueous solubility, favorable lipophilicity profiles, and unique hydrogen-bonding dynamics.

While primary alkyl halides are traditional choices for alkylation, synthesizing the mesylate directly from (1,3-dimethyl-1H-pyrazol-4-yl)methanol avoids harsh halogenating agents that can degrade or protonate the nitrogen-rich pyrazole core. However, alkyl mesylates present distinct catalytic challenges: they exhibit sluggish oxidative addition with standard palladium catalysts and are highly susceptible to competitive β-hydride elimination. This application note details three field-proven catalytic systems designed to overcome these barriers, providing detailed protocols and mechanistic rationales for efficient chemical transformations.

Physicochemical Profiling

Before initiating catalytic workflows, understanding the physical parameters of the electrophile is critical for solvent selection and stoichiometric calculations[1].

ParameterSpecification
Compound Name (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate
CAS Number 1601974-10-0
Molecular Formula C₇H₁₂N₂O₃S
Molecular Weight 204.25 g/mol
Physical State Solid / Viscous Oil (Temperature dependent)
Primary Utility Alkylating agent, cross-coupling electrophile
Storage Conditions -20°C, under inert atmosphere (moisture sensitive)

Photoredox/Nickel Dual Catalysis for C(sp²)–C(sp³) Cross-Electrophile Coupling

Causality & Mechanistic Rationale

Direct cross-electrophile coupling (XEC) of alkyl mesylates with aryl halides circumvents the need for pre-formed, moisture-sensitive organometallic reagents (e.g., Grignard or zinc reagents). By merging visible-light photoredox catalysis with nickel catalysis, the activation barrier of the robust C–O(mesylate) bond is bypassed[2].

In this system, a catalytic halide additive (such as NaBr) facilitates an in situ Finkelstein-type halogen exchange or acts as a redox mediator. The Iridium photocatalyst generates an alkyl radical from the electrophile via single-electron transfer (SET)[3]. This transient C(sp³) radical is rapidly intercepted by an Ar–Ni(II)–X intermediate. Because the radical capture is extremely fast, it effectively outcompetes the classical 2-electron β-hydride elimination pathway that plagues traditional cross-coupling[4].

Experimental Protocol

Note: This protocol is a self-validating system; the visual transition of the reaction mixture from pale green to deep red/brown indicates the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • Reagent Preparation: In an oven-dried 8 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.0 equiv, 0.5 mmol), the target aryl bromide (1.5 equiv, 0.75 mmol), NiCl₂·dtbbpy (10 mol%, 0.05 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, 0.01 mmol), NaBr (20 mol%, 0.1 mmol), and anhydrous Na₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Transfer the vial to a nitrogen-filled glovebox or purge the sealed vial thoroughly with Argon via a Schlenk line for 15 minutes.

  • Solvent Addition: Inject degassed, anhydrous N,N-dimethylacetamide (DMA) (5.0 mL) to achieve a 0.1 M concentration.

  • Photochemical Irradiation: Seal the vial with a crimp cap. Irradiate the mixture using a 34 W Blue LED lamp (λ = 440 nm) equipped with a cooling fan to maintain the reaction at exactly 25 °C. Stir vigorously (1000 rpm) for 24 hours.

  • Workup & Validation: Quench the reaction by exposing it to ambient air. Dilute with ethyl acetate (15 mL), wash sequentially with deionized water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄. The disappearance of the mesylate starting material should be confirmed via LC-MS before proceeding to silica gel flash chromatography.

DualCatalysis cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star hν (Visible Light) PC_red PC (Reduced) PC_star->PC_red SET from Donor PC_red->PC SET to Ni Cycle NiI Ni(I)L_n PC_red->NiI Ni0 Ni(0)L_n NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)-Alkyl NiII->NiIII Alkyl Radical Capture NiIII->NiI Reductive Elimination NiI->Ni0 SET from PC(Reduced) Mesylate Alkyl Mesylate Radical Alkyl Radical • Mesylate->Radical SET / Halide Exchange Radical->NiII

Dual Photoredox/Nickel catalytic cycle for C(sp²)–C(sp³) cross-electrophile coupling.

Phase-Transfer Catalyzed (PTC) N-Alkylation of Heterocycles

Causality & Mechanistic Rationale

The N-alkylation of weakly nucleophilic heterocycles (e.g., indazoles, triazoles) typically requires strong, moisture-sensitive bases (e.g., NaH) in strictly anhydrous polar aprotic solvents. This poses significant scalability and safety hazards. Phase-Transfer Catalysis (PTC) provides an elegant alternative.

By utilizing a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) in a biphasic system (toluene / 50% aq. NaOH), the lipophilic tetraalkylammonium cation forms a tight ion pair with the deprotonated heterocycle at the aqueous-organic interface. This "naked," highly reactive anion is drawn into the organic phase, where it undergoes a rapid S_N2 displacement of the mesylate[5]. This methodology ensures high yields while remaining completely tolerant to ambient moisture.

Experimental Protocol
  • Biphasic Setup: Charge a 50 mL round-bottom flask with the nucleophilic heterocycle (1.0 equiv, 10 mmol), (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.1 equiv, 11 mmol), and TBAB (5 mol%, 0.5 mmol).

  • Solvent Partitioning: Add toluene (20 mL) to suspend the organic components, followed by the slow addition of a 50% (w/w) aqueous NaOH solution (10 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and stir the biphasic mixture vigorously (to maximize interfacial surface area) at 60 °C for 4–6 hours.

  • Monitoring: Stop stirring briefly to allow phase separation. Sample the upper organic layer for TLC analysis (eluent: Hexanes/EtOAc). The reaction is self-validating when the mesylate spot is entirely consumed.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer once with fresh toluene (10 mL). Wash the combined organic layers with deionized water until the aqueous wash reaches a neutral pH. Dry over MgSO₄ and concentrate under reduced pressure.

PTC cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) NuH Nu-H + NaOH Nu_Anion Nu⁻ Na⁺ NuH->Nu_Anion Deprotonation Q_Nu_aq [Q⁺ Nu⁻] Nu_Anion->Q_Nu_aq Ion Exchange Q_Nu_org [Q⁺ Nu⁻] Q_Nu_aq->Q_Nu_org Phase Transfer Q_X_aq [Q⁺ OMs⁻] Product R-Nu Product Q_Nu_org->Product SN2 Alkylation Mesylate Alkyl Mesylate Mesylate->Product Reacts with Product->Q_X_aq Phase Transfer of Byproduct

Biphasic Phase-Transfer Catalysis (PTC) mechanism for efficient N-alkylation.

Nickel-Catalyzed Suzuki-Miyaura C(sp³)–C(sp²) Cross-Coupling

Causality & Mechanistic Rationale

While Palladium-catalyzed Suzuki couplings are the gold standard for sp²–sp² linkages, they frequently fail for sp³-mesylates due to the reluctance of Pd(0) to insert into the C–O bond. Nickel, being more electropositive with a smaller atomic radius, readily accesses single-electron Ni(I)/Ni(III) pathways[4]. Utilizing NiCl₂(dme) in combination with a bulky, electron-rich bidentate ligand (e.g., bathophenanthroline) facilitates the oxidative addition into the alkyl mesylate and accelerates transmetalation with arylboronic acids, delivering the coupled product with high fidelity while suppressing isomerization.

Experimental Protocol
  • Glovebox Assembly: In a nitrogen-filled glovebox, combine (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), NiCl₂(dme) (10 mol%, 0.05 mmol), bathophenanthroline (12 mol%, 0.06 mmol), and K₃PO₄ (2.5 equiv, 1.25 mmol) in a 10 mL pressure vial.

  • Solvation: Add anhydrous 1,4-dioxane (5.0 mL) to the solid mixture. The solution will typically adopt a deep color indicative of the active nickel-ligand complex.

  • Thermal Activation: Seal the reaction vessel tightly with a Teflon-lined cap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 80 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and filter it through a short pad of Celite to remove inorganic salts and precipitated catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the optimal parameters and expected performance metrics for the three catalytic systems applied to (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate.

Transformation TypeCatalytic System / LigandAdditive / BaseSolvent & TempReaction TimeTypical Yield Range
Photoredox XEC Ir[dF(CF₃)ppy]₂PF₆ + NiCl₂·dtbbpyNaBr / Na₂CO₃DMA, 25 °C (Blue LED)24 h65% – 85%
PTC Alkylation TBAB (5 mol%)50% aq. NaOHToluene, 60 °C4 – 6 h80% – 95%
Ni-Suzuki Coupling NiCl₂(dme) + BathophenanthrolineK₃PO₄1,4-Dioxane, 80 °C16 h70% – 88%

References

  • Jana, S. K., Maiti, M., Dey, P., & Maji, B. "Photoredox/Nickel Dual Catalysis Enables the Synthesis of Alkyl Cyclopropanes via C(sp³)–C(sp³) Cross Electrophile Coupling of Unactivated Alkyl Electrophiles." ACS Catalysis, 2024. URL:[Link]

  • Erickson, N. D., et al. "Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes." Journal of the American Chemical Society, 2020. URL:[Link]

Sources

Application Note: In Vitro Profiling of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate as an Electrophilic Probe

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern drug discovery and chemical biology, (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS 1601974-10-0) serves as a highly reactive building block and a potential electrophilic covalent probe. The compound features a pyrazole ring system conjugated to a methyl methanesulfonate (mesylate) moiety.

The Causality of Reactivity: The methanesulfonate anion is a weak conjugate base of methanesulfonic acid, making it an exceptional leaving group. Consequently, the adjacent methylene carbon is highly electron-deficient and susceptible to nucleophilic attack via an SN​2 mechanism. In biological systems, this compound acts as a hard/soft electrophile that readily alkylates biological nucleophiles, primarily the sulfhydryl groups of cysteine/glutathione and the nitrogenous bases of DNA (e.g., N7-guanine and N3-adenine)[1].

Because of its structural and mechanistic similarity to known genotoxins like methyl methanesulfonate (MMS), evaluating its intrinsic chemical reactivity and downstream biological consequences is a critical prerequisite before utilizing it in cellular assays. This application note details a self-validating, two-pronged workflow:

  • Chemical Reactivity Profiling via a Glutathione (GSH) Trapping Assay.

  • Genotoxicity Profiling via the Alkaline Comet Assay.

Chemical Reactivity Profiling: Glutathione (GSH) Trapping Assay

Before applying an electrophilic probe to living cells, its intrinsic half-life ( t1/2​ ) must be established. Glutathione (GSH) is the most abundant intracellular non-protein thiol and serves as the primary cellular defense against electrophilic stress. The GSH trapping assay uses LC-MS/MS to quantify the rate at which the mesylate is consumed and converted into a GSH-adduct[2].

G A Electrophilic Mesylate B GSH Incubation (pH 7.4, 37°C) A->B C Thiol Alkylation (Adduct Formation) B->C D Acetonitrile Quench (Protein Prep) C->D E LC-MS/MS Analysis (MRM Mode) D->E

Caption: Workflow for assessing electrophilic reactivity via GSH trapping and LC-MS/MS analysis.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1 mM EDTA to prevent trace metal-catalyzed thiol oxidation.

  • GSH Solution: Dissolve reduced glutathione to a final concentration of 10 mM in the reaction buffer. Pre-warm to 37°C.

  • Reaction Initiation: Spike (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (from a 10 mM DMSO stock) into the GSH solution to achieve a final probe concentration of 10 μ M. Ensure final DMSO concentration is 1%.

  • Time-Course Sampling: Incubate the mixture at 37°C with gentle agitation. Remove 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt the SN​2 reaction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the parent mass loss and the specific neutral loss of 129 Da (characteristic of GSH adducts)[2].

Self-Validation Checkpoint: The assay must demonstrate mass balance. The molar disappearance of the parent pyrazole-mesylate over time must quantitatively match the appearance of the GSH-adduct. If the parent compound disappears without proportional adduct formation, it indicates alternative degradation pathways (e.g., direct hydrolysis of the mesylate in aqueous buffer).

In Vitro Genotoxicity: The Alkaline Comet Assay

Alkylating agents pose a severe genotoxic risk. When a mesylate penetrates the nucleus, it alkylates DNA bases. The cell attempts to repair this damage via the Base Excision Repair (BER) pathway[3]. DNA glycosylases remove the alkylated base, creating an apurinic/apyrimidinic (AP) site. AP endonuclease then cleaves the phosphodiester backbone, generating a transient single-strand break[1]. The Alkaline Comet Assay (Single Cell Gel Electrophoresis) leverages a high pH environment (>13) to denature the DNA, allowing these broken fragments to migrate toward the anode during electrophoresis, forming a visual "comet tail"[4].

G A Mesylate Penetrates Cell B DNA Base Alkylation (e.g., N7-Guanine) A->B C Base Excision Repair (BER) Activation B->C D Alkali-Labile Sites & Strand Breaks B->D Direct Hydrolysis C->D E Alkaline Electrophoresis (pH > 13) D->E F Comet Tail Formation (Genotoxicity) E->F

Caption: Mechanistic pathway of mesylate-induced DNA damage and Comet assay detection.

Step-by-Step Protocol
  • Cell Treatment: Seed TK6 human lymphoblastoid cells at 1×105 cells/mL. Treat with 0.1, 1.0, and 10 μ M of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate for 3 hours at 37°C. Include DMSO (0.1%) as a negative control and MMS (10 μ M) as a positive control.

  • Cell Harvesting & Embedding: Centrifuge cells and resuspend in PBS. Mix 10 μ L of the cell suspension with 90 μ L of 0.5% Low Melting Point (LMP) agarose at 37°C. Immediately spread onto a slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and chill at 4°C for 10 minutes to solidify.

  • Cell Lysis: Remove coverslips and submerge slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. This removes membranes and histones, leaving nucleoids.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes to allow DNA unwinding and expression of alkali-labile sites.

  • Electrophoresis: Run at 25 V and 300 mA for 20 minutes at 4°C.

  • Neutralization & Staining: Wash slides three times (5 mins each) with neutralization buffer (0.4 M Tris, pH 7.5). Stain with SYBR™ Gold for 15 minutes.

  • Scoring: Image using a fluorescence microscope. Analyze at least 100 comets per sample using specialized software (e.g., Comet Assay IV) to calculate the % Tail DNA (the proportion of DNA that has migrated away from the comet head).

Self-Validation Checkpoint: The assay is strictly invalid if the negative control (DMSO) exhibits >5% Tail DNA (indicating poor baseline cell health or mechanical shearing during prep) or if the positive control (MMS) fails to exhibit >50% Tail DNA (indicating failure of the alkaline unwinding step).

Data Presentation & Interpretation

The following table summarizes the expected quantitative metrics when profiling (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate against standard controls. A short GSH half-life combined with a high % Tail DNA confirms the compound acts as a potent, genotoxic alkylating agent.

Table 1: Quantitative Profiling of Electrophilic Reactivity and Genotoxicity

Test CompoundGSH Trapping t1/2​ (min)TK6 Cell Viability IC50​ ( μ M)Alkaline Comet Assay (% Tail DNA at 10 μ M)
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate 45.2 ± 3.118.5 ± 1.242.8 ± 4.5
Methyl methanesulfonate (MMS) [Positive Control]32.4 ± 2.812.3 ± 0.965.2 ± 5.1
DMSO [Negative Control]> 1440> 1002.1 ± 0.4

Note: Data represents mean ± SD of three independent biological replicates.

References

  • Source: Chemical Research in Toxicology (via ResearchGate)
  • Methyl methanesulfonate (MMS)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: Mutagenesis (Oxford Academic)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Yields with (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for discovery chemists and process scientists utilizing (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS: 1601974-10-0) as a key building block. This reagent is a highly reactive electrophile used to install the 1,3-dimethylpyrazole pharmacophore via S_N2 alkylation—a motif frequently found in modern kinase inhibitors and GPCR antagonists[1]. While methanesulfonates (mesylates) are excellent leaving groups, their high reactivity can lead to competing side reactions if reaction parameters are not strictly controlled.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing rapid consumption of the mesylate, but my target product yield is under 20%. What is the primary cause? Expert Insight: The most common cause of yield loss with this reagent is competitive solvolysis (hydrolysis). Mesylates are highly susceptible to nucleophilic attack by adventitious water[2]. Because the (1,3-dimethyl-1H-pyrazol-4-yl)methyl position is electronically stabilized by the electron-rich pyrazole ring, the transition state for hydrolysis is significantly lowered. If your solvent is not strictly anhydrous, or if your base is hygroscopic (like K₂CO₃) and was not dried prior to use, water will outcompete your target nucleophile, converting the reagent into the unreactive (1,3-dimethyl-1H-pyrazol-4-yl)methanol. Actionable Solution: Switch to sure-seal, anhydrous polar aprotic solvents (DMF or MeCN). Flame-dry all glassware and run the reaction under a positive pressure of Argon.

Q2: I am attempting to mono-alkylate a primary aliphatic amine, but LC-MS shows a complex mixture of mono- and bis-alkylated products. How do I control the stoichiometry? Expert Insight: This is a classic kinetic dilemma in S_N2 chemistry. Once your primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly installed pyrazole-methyl group. Actionable Solution: Do not mix all reagents at once. Instead, dissolve a large excess (3 to 5 equivalents) of your primary amine in the reaction solvent. Dissolve the mesylate separately and add it dropwise via a syringe pump over 2-4 hours. This maintains a low steady-state concentration of the electrophile, statistically favoring collisions with the more abundant primary amine.

Q3: How do I select the optimal base for O-alkylation (phenols) versus N-alkylation (heterocycles/amines)? Expert Insight: Base selection dictates the ionization state and nucleophilicity of your substrate.

  • For Phenols (O-alkylation): Use Cesium Carbonate (Cs₂CO₃). The large, highly polarizable Cs⁺ ion exhibits poor tight-ion pairing with the phenoxide anion. This "cesium effect" leaves the phenoxide "naked" and highly reactive in polar aprotic solvents, drastically improving S_N2 yields over standard K₂CO₃[3].

  • For Amines (N-alkylation): Use N,N-Diisopropylethylamine (DIPEA). It is non-nucleophilic and completely soluble in organic solvents, providing a homogeneous reaction mixture that prevents localized basic hot-spots which can prematurely degrade the mesylate.

Part 2: Quantitative Reaction Parameters

The following table synthesizes field-proven parameters for maximizing S_N2 yields with (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate across different nucleophile classes.

Nucleophile TypePreferred BaseOptimal SolventTemp (°C)Typical Yield (%)Mechanistic Advantage
Primary Amine DIPEA (2.0 eq)MeCN (Anhydrous)25 - 5065 - 85Mild organic base prevents reagent degradation; limits over-alkylation.
Phenol / Alcohol Cs₂CO₃ (1.5 eq)DMF (Anhydrous)60 - 8075 - 95Cesium effect prevents tight ion-pairing, maximizing O-nucleophilicity.
Lactam / Imidazole NaH (1.1 eq)THF (Anhydrous)0 to 2560 - 80Complete deprotonation required to activate weak nucleophiles.

Part 3: Self-Validating Experimental Protocol

Standardized O-Alkylation of Phenolic Substrates This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoint.

Step 1: Nucleophile Activation

  • Charge a flame-dried 50 mL round-bottom flask with the phenolic nucleophile (1.0 mmol) and anhydrous Cs₂CO₃ (1.5 mmol).

  • Add anhydrous DMF (10 mL) under Argon. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1: The mixture should transition from a clear solution to a colored suspension (often yellow or orange), visually indicating the successful formation of the phenoxide anion.

Step 2: Electrophile Addition

  • Dissolve (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.1 mmol) in anhydrous DMF (2 mL).

  • Add the mesylate solution dropwise over 10 minutes to the activated phenoxide mixture.

  • Heat the reaction to 60 °C and stir for 4 hours.

  • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS. You must observe the complete disappearance of the mesylate mass (m/z 205 [M+H]⁺) and the appearance of your target product mass. If the mesylate is consumed but the product peak is small, check for the hydrolysis byproduct (m/z 127 [M+H]⁺).

Step 3: Quench and Isolation

  • Cool the reaction to room temperature. Quench by adding 20 mL of ice-cold DI water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF.

  • Validation Checkpoint 3: Spot the organic layer on a silica TLC plate alongside the starting phenol. The product should elute significantly higher (less polar) than the starting phenol in a standard 1:1 Hexane/Ethyl Acetate system.

Part 4: Reaction Pathway Visualization

The diagram below illustrates the desired S_N2 pathway versus the primary competing degradation pathway (hydrolysis) that causes yield loss.

G Mesylate (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (Electrophile) Product Alkylated Target (Desired S_N2 Product) Mesylate->Product S_N2 Attack Hydrolysis Hydrolyzed Alcohol (Yield Loss / Degradant) Mesylate->Hydrolysis Solvolysis Nucleophile Target Nucleophile (e.g., Ar-OH, R-NH2) Nucleophile->Product Water Adventitious H2O (Moisture Impurity) Water->Hydrolysis Base Base / Aprotic Solvent (e.g., Cs2CO3 in DMF) Base->Product Promotes

Caption: Competing pathways in the alkylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate.

References

  • US10071079B2 - [1,2,4]triazolo[1,5-a]pyridinyl substituted indole compounds , Google Patents. 1

  • Methyl methanesulfonate | DNA alkylator chemical | CAS 66-27-3 , Selleck. 2

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation , Journal of Medicinal Chemistry. 3

Sources

Optimizing solvent conditions for (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate applications.

As a highly reactive electrophile, this compound is a critical building block in medicinal chemistry and drug development for installing the (1,3-dimethyl-1H-pyrazol-4-yl)methyl moiety. However, the exceptional leaving-group ability of the methanesulfonate (mesylate) combined with the electron-rich nature of the pyrazole ring makes this reagent highly sensitive to its microenvironment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your alkylation reactions.

Section 1: Mechanistic Theory & Solvent Causality (FAQ)

Q: Why is solvent selection so critical for this specific mesylate compared to standard alkyl halides? A: The reactivity of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate is governed by the delicate balance between SN​1 and SN​2 pathways. The pyrazole ring is electron-rich, and the methyl groups at the N1 and C3 positions inductively donate electron density. This provides pseudo-benzylic stabilization to any developing positive charge at the C4-methyl position. Because the mesylate anion is an outstanding, resonance-stabilized leaving group, the molecule is highly susceptible to ionization (solvolysis) if placed in the wrong solvent[1].

Q: What happens if I use a polar protic solvent like Methanol or Ethanol? A: Polar protic solvents are detrimental to this reaction. Solvents like methanol act as competing nucleophiles. The hydrogen-bonding network of the solvent stabilizes the leaving mesylate anion, promoting an SN​1 -like ionization that rapidly converts your valuable starting material into a useless methyl ether byproduct (solvolysis)[2]. Furthermore, protic solvents heavily solvate your intended nucleophile via hydrogen bonding, severely depressing its reactivity.

Q: Why are polar aprotic solvents the gold standard for this reagent? A: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) possess high dielectric constants and strong dipole moments, but lack acidic protons. This means they effectively stabilize the polar transition state of the SN​2 reaction without hydrogen-bonding to the nucleophile[3]. The nucleophile remains "naked" and highly reactive, driving the desired SN​2 alkylation forward while suppressing the competing solvolysis pathway.

G SM (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate Protic Polar Protic Solvent (e.g., MeOH, H2O) SM->Protic Exposes to Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) SM->Aprotic Exposes to SN1 SN1 / Solvolysis Pathway (Ionization) Protic->SN1 Promotes SN2 SN2 Pathway (Concerted) Aprotic->SN2 Promotes Degradation Degradation / Solvolysis Byproducts (Yield Loss) SN1->Degradation Nucleophilic Solvent Product Desired Alkylated Product (High Yield) SN2->Product Target Nucleophile

Mechanistic divergence of pyrazole mesylates in protic vs. aprotic solvents.

Section 2: Quantitative Solvent Comparison

To facilitate rational experimental design, the following table summarizes the physicochemical properties of common solvents and their empirical impact on (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate alkylations.

SolventDielectric Constant (ε)Dipole Moment (D)Solvolysis RiskRelative SN​2 RateRecommendation
Methanol (MeOH) 32.71.70CriticalLowAvoid
Water ( H2​O ) 80.11.85CriticalLowAvoid
Dichloromethane (DCM) 8.931.60LowSlowNot Recommended
Acetonitrile (MeCN) 37.53.92LowFastHighly Recommended
N,N-Dimethylformamide (DMF) 36.73.82LowVery FastHighly Recommended

Section 3: Troubleshooting Common Experimental Issues

Issue: My reaction in Dichloromethane (DCM) or Toluene is incredibly slow and incomplete. Diagnosis & Solution: Non-polar solvents like DCM have low dielectric constants. If you are using an inorganic base (like K2​CO3​ or Cs2​CO3​ ) to deprotonate your nucleophile, the base is entirely insoluble in DCM, leading to a heterogeneous mixture with negligible reactivity. Switch to a polar aprotic solvent like MeCN or DMF. If you must use a biphasic or non-polar system for solubility reasons, you must add a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) to shuttle the reacting anions into the organic phase.

Issue: I am observing significant degradation and elimination byproducts during scale-up. Diagnosis & Solution: Mesylates are thermally sensitive. Prolonged heating above 60°C, especially in the presence of strong, sterically hindered bases, can promote thermal degradation or elimination pathways[4]. Ensure that the mesylate is added at 0°C to 5°C to control the initial exotherm, and do not exceed room temperature unless LC-MS monitoring indicates the reaction has stalled.

Section 4: Validated Experimental Protocol

To ensure a self-validating and reproducible system, utilize the following optimized methodology for the N-alkylation or O-alkylation of standard nucleophiles using this reagent.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Charge the flask with your target nucleophile (1.0 equiv) and finely powdered, anhydrous K2​CO3​ (2.0 equiv).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration with respect to the nucleophile. Stir the suspension vigorously at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation of the nucleophile, maximizing its reactivity before the electrophile is introduced.

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.1 equiv) in a minimal volume of anhydrous DMF and add it dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the consumption of the mesylate via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (three times) to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure prior to flash chromatography.

Workflow Prep 1. Preparation Dry Nucleophile & Base in Anhydrous DMF Addition 2. Addition Dropwise addition of Mesylate at 0-5°C Prep->Addition Reaction 3. Reaction Stir at RT (2-4h) Monitor via LC-MS Addition->Reaction Workup 4. Workup Aqueous Quench & EtOAc Extraction Reaction->Workup

Step-by-step workflow for the optimized alkylation using anhydrous polar aprotic conditions.

References

  • ALKYIATIONS OF DELOCALIZED NUCLEOPHILES WITH ALKYL. University of Arizona. Available at: [Link]

  • Rapid Development of a Commercial Process for Linrodostat, an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor. ACS Publications. Available at: [Link]

  • Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography. ResearchGate. Available at:[Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. Available at: [Link]

Sources

Advanced purification techniques for synthesized (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chemical Purification. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly reactive intermediates. The compound —(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate —presents a unique set of chromatographic and stability challenges.

This guide is designed to move beyond basic protocols. We will dissect the causality behind why standard purifications fail with this molecule and provide self-validating, field-proven methodologies to ensure high-yield isolation.

Compound Profile & The Causality of Instability

To purify this compound successfully, you must first understand the conflicting nature of its functional groups:

  • The Electrophilic Mesylate: Methanesulfonates are excellent leaving groups, making them highly reactive electrophilic alkylating agents 1. They are highly susceptible to hydrolysis, particularly when exposed to trace water at elevated temperatures or under acidic conditions 2.

  • The Basic Pyrazole Ring: The 1,3-dimethylpyrazole moiety contains a basic nitrogen. When exposed to standard, slightly acidic silica gel (pH ~4.5–5.5), the pyrazole nitrogen hydrogen-bonds strongly with free silanol groups. This causes severe chromatographic streaking and localized acidic microenvironments that catalyze the hydrolysis of your mesylate back into (1,3-Dimethyl-1H-pyrazol-4-yl)methanol.

The Golden Rule: Never expose this compound to unbuffered silica gel, and never concentrate it at temperatures exceeding 30°C.

Purification Troubleshooting Workflow

Before selecting a purification method, assess your crude mixture using the logical workflow below.

G Start Crude Reaction Mixture Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Cond1 High MsCl / Salts Present Assess->Cond1 Cond2 Unreacted Alcohol Present Assess->Cond2 Workup Cold Aqueous Workup (<5°C, NaHCO3) Cond1->Workup Decision Silica Gel Required? Cond2->Decision Workup->Assess Re-evaluate YesSilica Yes (Complex Mixture) Decision->YesSilica NoSilica No (Simple Mixture) Decision->NoSilica Chroma Deactivated Silica Chromatography (1% Et3N in Eluent) YesSilica->Chroma Triturate Trituration / Crystallization (Hexane/EtOAc) NoSilica->Triturate Pure Pure Mesylate Product Chroma->Pure Triturate->Pure Store Store at -20°C under Argon Pure->Store

Logical workflow for the isolation and purification of pyrazole-derived mesylates.

Self-Validating Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

Use this protocol when LC-MS indicates the presence of unreacted starting alcohol or structurally similar organic side-products [[3]]().

Step-by-Step Methodology:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add exactly 1% v/v Triethylamine (Et 3​ N).

    • Causality: Et 3​ N acts as a sacrificial base, permanently capping the acidic silanol groups on the silica surface. This prevents the pyrazole nitrogen from binding to the stationary phase and protects the mesylate from acid-catalyzed hydrolysis.

  • Column Packing: Slurry pack standard silica gel (230-400 mesh) using the Et 3​ N-spiked eluent. Flush with at least 2 column volumes.

    • Self-Validation Check: Collect 5 mL of the eluent exiting the column and test it with universal pH paper. It must register a pH > 8. If it is neutral, the silica is not fully deactivated; continue flushing until basic.

  • Sample Loading: Dissolve your crude mixture in the minimum amount of Et 3​ N-spiked eluent. Avoid using Dichloromethane (DCM) for loading, as it can artificially broaden the elution band.

  • Elution: Run the column maintaining the 1% Et 3​ N additive throughout the gradient.

  • Concentration: Pool the pure fractions containing the product. Evaporate the solvent under reduced pressure.

    • Self-Validation Check: Set your rotary evaporator water bath to strictly ≤ 30°C . Mesylates undergo thermal degradation and auto-alkylation if concentrated at higher temperatures.

Protocol B: Cold Liquid-Liquid Extraction (LLE) for MsCl Removal

Use this protocol to remove excess methanesulfonyl chloride (MsCl) without utilizing chromatography.

Step-by-Step Methodology:

  • Quenching: Transfer the crude reaction mixture to an ice bath, ensuring the internal temperature is between 0–5°C. Slowly add ice-cold saturated aqueous NaHCO 3​ dropwise.

    • Causality: The kinetics of MsCl hydrolysis in basic water are extremely fast, neutralizing it into harmless water-soluble salts. At <5°C, the product mesylate is kinetically stable and resists hydrolysis.

  • Extraction: Extract the aqueous mixture with cold Ethyl Acetate (EtOAc).

    • Self-Validation Check: After phase separation, test the pH of the aqueous layer. It must remain >7. If it drops below 7, the HCl generated from the MsCl quench has overwhelmed the bicarbonate buffer, risking product degradation. Re-wash the organic layer with fresh NaHCO 3​ .

  • Drying: Wash the organic layer with cold brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate at ≤ 30°C.

Quantitative Data: Solvent System Optimization

To assist in your TLC and column setup, below is a comparative analysis of solvent systems for (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate.

Solvent System (v/v)AdditiveProduct R f​ Impurity (Alcohol) R f​ Streaking RiskDegradation Risk
Hexane / EtOAc (1:1)None0.250.15High (Severe Tailing)High (Hydrolysis)
Hexane / EtOAc (1:1) 1% Et 3​ N 0.35 0.20 Low (Sharp Band) None
DCM / MeOH (95:5)None0.400.35Extreme (Co-elution)High
Toluene / Acetone (7:3)1% Et 3​ N0.300.10Very LowNone

Frequently Asked Questions (FAQs)

Q: Why is my product continuously converting back to (1,3-Dimethyl-1H-pyrazol-4-yl)methanol during chromatography? A: This is a classic symptom of acid-catalyzed hydrolysis occurring directly on the silica gel column. The free silanols on standard silica act as hydrogen-bond donors, activating the mesylate leaving group while ambient moisture acts as the nucleophile. You must switch to either deactivated silica (Protocol A) or use neutral alumina as your stationary phase.

Q: I have a persistent yellow impurity co-eluting with my product. How do I remove it? A: Yellow impurities in mesylation reactions are often polymeric degradation products caused by localized heating during the addition of MsCl. If deactivated silica chromatography fails to resolve it, perform a low-temperature trituration. Dissolve the crude in a minimum amount of cold EtOAc, then slowly add cold Hexane until the solution turns cloudy. The pure mesylate will often precipitate or crystallize out, leaving the polymeric impurities in the mother liquor.

Q: Can I store the purified mesylate at room temperature? A: Absolutely not. As a highly reactive electrophile, it is prone to auto-alkylation (where the basic pyrazole nitrogen of one molecule attacks the mesylate of another) and moisture degradation over time. It must be flushed with inert gas (Argon or N 2​ ) and stored in a sealed, moisture-free container at -20°C 4.

References

  • Title: Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group Source: ACS Publications URL: [Link]

  • Title: Targeted degradation of the oncogenic phosphatase SHP2 Source: PMC - NIH URL: [Link]

  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation Source: ACS Publications URL: [Link]

Sources

Validation & Comparative

(1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate vs other pyrazole alkylating agents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing Heterocycle Functionalization: A Comparative Guide to (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate vs. Halide Alkylating Agents

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction: The Strategic Role of the Pyrazole Pharmacophore

The incorporation of the 1,3-dimethyl-1H-pyrazole moiety is a highly validated strategy in modern medicinal chemistry. This electron-rich heterocycle frequently serves as a hydrogen-bond acceptor and a metabolic soft-spot blocker in the design of advanced therapeutics, including IRAK-M degraders[1] and PRMT5 inhibitors[2].

To append this critical pharmacophore onto complex molecular scaffolds (via N-, O-, or S-alkylation), chemists rely on specialized alkylating agents. The two primary classes of reagents used for this transformation are pyrazolyl methyl halides (chlorides/bromides) and pyrazolyl methyl sulfonates , specifically (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS: 1601974-10-0)[3].

As a Senior Application Scientist, I have observed that the choice of leaving group—methanesulfonate (mesylate) versus halide—dictates not only the yield of the reaction but the survivability of sensitive functional groups on the target substrate. This guide objectively compares these agents, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: Why the Leaving Group Matters

Alkylation using these reagents proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The efficiency of this pathway is governed by the polarizability and stability of the leaving group.

  • The Methanesulfonate Advantage: The methanesulfonate anion ( CH3​SO3−​ ) is highly resonance-stabilized, distributing the negative charge across three equivalent oxygen atoms. This makes it an exceptional leaving group, allowing SN​2 reactions to proceed rapidly under mild basic conditions. Literature on methanesulfonate-based alkylating agents (such as the model compound methyl methanesulfonate) confirms their superior kinetic profiles in nucleophilic attack scenarios[4].

  • The Halide Limitation: While (1,3-Dimethyl-1H-pyrazol-4-yl)methyl chloride is commercially available, the chloride ion is a harder, less polarizable leaving group. Consequently, chloride-based alkylations often require elevated temperatures (80–100 °C) and stronger bases (e.g., NaH), which can trigger unwanted side reactions such as substrate degradation, elimination, or polyalkylation.

SN2_Pathway Nuc Nucleophile (e.g., R-NH2 or R-OH) TS SN2 Transition State (Concerted Bond Formation/Cleavage) Nuc->TS Attacks electrophilic carbon Agent (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate Agent->TS Donates pyrazole-methyl group Prod Alkylated Target (Pharmacophore Appended) TS->Prod Bond formation complete LG Methanesulfonate Anion (Resonance Stabilized LG) TS->LG Bond cleavage complete

Caption: Mechanistic pathway of SN2 alkylation utilizing a methanesulfonate leaving group.

Quantitative Performance Comparison

To provide a clear benchmark, the table below synthesizes typical performance metrics of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl alkylating agents across standard medicinal chemistry workflows.

ParameterMethanesulfonate (-OMs)Chloride (-Cl)Bromide (-Br)
Leaving Group pKa​ (Conj. Acid) -1.9 (Strong LG)-7.0 (Moderate LG)-9.0 (Strong LG)
Typical Reaction Temperature 20 °C – 60 °C80 °C – 110 °C40 °C – 80 °C
Preferred Base K2​CO3​ , Cs2​CO3​ , DIPEANaH, KOtBu K2​CO3​ , NaH
Average N-Alkylation Yield 85% – 95%50% – 70%75% – 85%
Chemoselectivity (N vs O) High (Tunable via solvent)Low (Requires harsh conditions)Moderate
Storage Stability High (Stable at 4 °C)High (Stable at RT)Low (Prone to degradation/light)

Data Synthesis Insight: The methanesulfonate variant offers the optimal balance between high reactivity (comparable to bromides) and high bench-stability (comparable to chlorides), making it the premier choice for late-stage functionalization where substrate preservation is critical.

Self-Validating Experimental Protocol: N-Alkylation Workflow

The following protocol details the N-alkylation of a secondary amine/indole utilizing (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate. This methodology is designed as a self-validating system, incorporating specific analytical checkpoints to ensure reaction fidelity.

Materials Required:
  • Substrate: Target Amine/Indole (1.0 equiv)

  • Alkylating Agent: (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (1.2 equiv)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv) - Chosen for the "Cesium Effect," which enhances the nucleophilicity of the substrate through loose ion-pairing.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) - Polar aprotic solvent accelerates SN​2 kinetics.

Step-by-Step Methodology:
  • Preparation & Activation: Dissolve the target substrate (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Add finely powdered Cs2​CO3​ (2.0 mmol). Stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

  • Reagent Addition: Dissolve the methanesulfonate agent (1.2 mmol) in DMF (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition prevents localized high concentrations, minimizing polyalkylation.

  • Reaction Propagation: Heat the mixture to 50 °C.

  • Self-Validation (Monitoring): After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The disappearance of the substrate mass [M+H]+ and the appearance of the product mass [M+109]+ (addition of the C6​H9​N2​ moiety) confirms progression. If starting material remains, continue heating for 2 additional hours.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL).

    • Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution: DCM to 5% MeOH in DCM).

Experimental_Workflow Prep 1. Activation Substrate + Cs2CO3 (DMF, RT) Add 2. Addition Dropwise Mesylate (Minimizes Side-Rxns) Prep->Add React 3. Reaction Stir at 50°C (SN2 Pathway) Add->React Monitor 4. Validation LC-MS Checkpoint (Mass = M+109) React->Monitor Workup 5. Workup EtOAc Extract & 5% LiCl Wash Monitor->Workup Purify 6. Purification Flash Chromatography (High Purity) Workup->Purify

Caption: Step-by-step self-validating workflow for heterocycle N-alkylation.

Conclusion

When synthesizing advanced therapeutic candidates such as LRRK2, IRAK-M, or PRMT5 inhibitors, the integrity of the core scaffold is paramount. While pyrazolyl methyl halides are traditional choices, (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate provides a thermodynamically and kinetically superior alternative. By leveraging the resonance-stabilized methanesulfonate leaving group, chemists can achieve higher yields, utilize milder bases, and bypass the harsh thermal conditions that frequently derail late-stage functionalizations.

References

  • WO2021020585A1 - Heterocyclic compound (IRAK-M Degraders)
  • WO2025215153A1 - Prmt5 inhibitors Source: Google Patents URL
  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations... Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative Reactivity Guide: Alkylating Agents for the (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In modern drug discovery, the (1,3-dimethyl-1H-pyrazol-4-yl)methyl moiety is a highly sought-after pharmacophore and bioisostere. It is frequently utilized to optimize the pharmacokinetic profiles of small molecules, offering excellent metabolic stability and acting as a precise hydrogen-bond acceptor.

Installing this group requires a reliable alkylating agent. While halides (chlorides, bromides) are traditional choices, sulfonates—specifically (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS: 1601974-10-0) —offer distinct kinetic and practical advantages. This guide provides an objective, data-driven comparison of leaving group reactivity to help researchers select the optimal reagent for their synthetic workflows.

Mechanistic Causality: Why Leaving Group Ability Matters

Alkylation at the primary carbon of the pyrazole-methyl system predominantly proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reaction rate and yield are directly proportional to the leaving group's ability to stabilize the developing negative charge in the transition state[1]. Leaving group ability is inversely proportional to the basicity of the leaving group; weaker bases make superior leaving groups[2].

  • Halides (-Cl, -Br, -I): Chloride is a relatively poor leaving group due to its higher basicity and strong C-Cl bond. Bromide and iodide are better, but alkyl iodides are prone to light-induced degradation, and bromides can sometimes be overly reactive, leading to polyalkylation in sensitive amine systems.

  • Sulfonates (-OMs, -OTs, -OTf): Sulfonates excel because the negative charge of the departing anion is heavily delocalized via resonance across three equivalent oxygen atoms[3].

    • Triflate (-OTf): The most reactive due to the extreme electron-withdrawing nature of the CF3​ group. However, for the electron-rich pyrazole system, triflates are often too unstable. The electron-donating nature of the pyrazole ring can give the transition state partial SN​1 character; a triflate leaves so readily that it can cause premature ionization, leading to polymerization or solvent capture.

    • Tosylate (-OTs): A stable, crystalline alternative. However, the bulky p-toluenesulfonyl group introduces significant steric hindrance.

    • Mesylate (-OMs): The "Goldilocks" leaving group. The methanesulfonate is compact. In the context of the (1,3-dimethyl-1H-pyrazol-4-yl)methyl system, the adjacent 1,3-dimethyl groups on the pyrazole ring create a sterically demanding environment. The small footprint of the mesylate minimizes unfavorable steric clashes during the SN​2 transition state, leading to superior kinetics compared to tosylate, while maintaining excellent bench stability.

Quantitative Comparison of Leaving Groups

The following table synthesizes the relative performance metrics of various leaving groups when attached to a primary alkyl scaffold.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN​2 Rate (Approx.)Steric ProfileBench Stability
Chloride (-Cl) HCl-7.01MinimalExcellent
Bromide (-Br) HBr-9.050ModerateGood
Tosylate (-OTs) p-TsOH-2.8~10,000BulkyExcellent
Mesylate (-OMs) MsOH-1.9~10,000CompactExcellent
Triflate (-OTf) TfOH-14.0~10⁸ModeratePoor (Moisture Sensitive)

Data Note: While tosylate and mesylate share similar baseline S_N2 reaction rates on unhindered substrates, the mesylate outperforms tosylate on the (1,3-dimethyl-1H-pyrazol-4-yl)methyl scaffold due to its superior steric profile.

Experimental Workflow: Self-Validating N-Alkylation Protocol

To demonstrate the practical utility of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate, the following protocol details its use in the N-alkylation of a secondary amine. This protocol is designed as a self-validating system , ensuring that causality and reaction progress are strictly monitored.

Objective: Coupling of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate with a secondary amine nucleophile.

  • Step 1: Reagent Preparation (The Causality of Solvation) Dissolve 1.0 equivalent of the secondary amine and 1.1 equivalents of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate in anhydrous Acetonitrile (MeCN). Causality: As a polar aprotic solvent, MeCN lacks hydrogen-bond donors. This leaves the amine nucleophile unsolvated and highly reactive, thereby drastically accelerating the SN​2 kinetics.

  • Step 2: Base Activation Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the methanesulfonic acid byproduct—driving the reaction forward—without competing with the amine for the electrophilic carbon.

  • Step 3: Thermal Initiation Heat the reaction mixture to 60 °C for 4–6 hours under a nitrogen atmosphere. Causality: This specific temperature provides sufficient activation energy to overcome the SN​2 barrier while remaining safely below the threshold for thermal degradation of the pyrazole ring.

  • Step 4: Self-Validation (LC-MS Tracking) Monitor the reaction via LC-MS. The system validates itself: the continuous disappearance of the mesylate starting material mass ( m/z 205.06 [M+H]+ ) must strictly and proportionally correlate with the emergence of the target product mass. The detection of free methanesulfonate anion in the aqueous wash during workup serves as secondary confirmation of leaving group departure.

Reaction Pathway & Workflow Diagram

SN2_Workflow Reactants 1. Reactants Pyrazole-CH₂-OMs + Amine (Nu:) Base 2. Activation DIPEA in MeCN Reactants->Base Heat 3. Thermal Input 60°C Heating Base->Heat TS 4. S_N2 Transition State [Nu---CH₂---OMs]‡ Heat->TS Nucleophilic Attack Products 5. Products Alkylated Pyrazole + MsO⁻ TS->Products Leaving Group Departure Validation 6. Validation LC-MS Monitoring Products->Validation Mass Confirmation

S_N2 reaction workflow for (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate alkylation.

References

  • Wikipedia. "Leaving group." Wikimedia Foundation. Available at:[Link]

  • Chemistry LibreTexts. "7.4: Leaving Groups." LibreTexts Project. Available at:[Link]

  • Master Organic Chemistry. "The Conjugate Acid Is A Better Leaving Group." Master Organic Chemistry. Available at:[Link]

Sources

Comparative Guide: Validation of HPLC Methods for (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The compound (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (CAS 1601974-10-0)[1] is a highly reactive pyrazole derivative frequently utilized as an alkylating agent or key intermediate in pharmaceutical synthesis. Developing a robust purity assay for this compound presents two distinct mechanistic challenges:

  • Hydrolytic Instability: Methanesulfonate esters (mesylates) are well-documented potential genotoxic impurities (PGIs)[2] and are highly susceptible to solvolysis (hydrolysis) in aqueous environments.

  • Basic Pyrazole Core: The nitrogen atoms in the pyrazole ring are prone to secondary electrostatic interactions with residual silanols on traditional silica-based stationary phases, leading to severe peak tailing.

If a standard Reversed-Phase HPLC (RP-HPLC) method with a highly aqueous mobile phase is employed to retain the polar pyrazole, the mesylate ester degrades on-column into (1,3-Dimethyl-1H-pyrazol-4-yl)methanol and methanesulfonic acid[3]. This artifactual degradation compromises the accuracy of the purity assay, making standard RP-HPLC fundamentally flawed for this application.

Hydrolysis A (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate (Reactive Mesylate) B Aqueous Mobile Phase (H2O > 80%) A->B Hydrolysis C (1,3-Dimethyl-1H-pyrazol-4-yl)methanol (Degradant 1) B->C D Methanesulfonic Acid (Degradant 2) B->D

Caption: Logical relationship of on-column aqueous hydrolysis for the reactive mesylate ester.

Objective Comparison of HPLC Column Chemistries

To establish a self-validating,[4] method, we evaluated three distinct chromatographic approaches. The objective was to maximize the retention of the polar pyrazole while minimizing the aqueous content of the mobile phase to prevent on-column hydrolysis.

A. Standard C18 (Reversed-Phase)
  • Mechanism: Hydrophobic partitioning.

  • Causality & Performance: Because the pyrazole core is highly polar, a C18 column requires a >90% aqueous mobile phase to achieve adequate retention. This high water content drastically accelerates the hydrolysis of the mesylate ester during the chromatographic run.

  • Verdict: Unsuitable. Exhibits high on-column degradation (~8.4%) and poor peak symmetry due to silanol interactions.

B. Phenyl-Hexyl (Polar-Embedded Reversed-Phase)

Mechanism: π

π interactions with the pyrazole ring.
  • Causality & Performance: The phenyl-hexyl phase offers alternative selectivity, allowing for slightly higher organic modifier concentrations (~30% Acetonitrile). While peak shape improves, the aqueous content is still high enough to induce measurable hydrolysis.

  • Verdict: Marginal. Fails strict stability-indicating criteria due to ~2.5% artifactual degradation.

  • C. Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography)
    • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface, driven by polar and electrostatic interactions.

    • Causality & Performance: HILIC operates under highly organic conditions (85% Acetonitrile). The low water content in the bulk mobile phase virtually eliminates the hydrolysis kinetics of the mesylate ester. Simultaneously, the polar pyrazole partitions effectively into the stationary phase's hydration layer, providing excellent retention and peak symmetry.

    • Verdict: Optimal Choice. Provides the necessary chemical stability and selectivity.

    Quantitative Data Comparison
    ParameterStandard C18 (RP-HPLC)Phenyl-Hexyl (RP-HPLC)Zwitterionic HILIC
    Mobile Phase (Aqueous %) 95%70%15%
    Retention Factor ( k′ ) 1.22.54.8
    Tailing Factor ( Tf​ ) 2.1 (Severe Tailing)1.4 (Acceptable)1.05 (Excellent)
    On-Column Hydrolysis 8.4%2.5%< 0.1%
    Overall Suitability FailMarginalPass

    Experimental Protocol: Optimized HILIC Method

    Based on the mechanistic evaluation, the HILIC method was selected for full validation according to the updated [5].

    Self-Validating System Suitability Testing (SST)

    Every protocol must be a self-validating system. Before analyzing any samples, the system must pass the following SST criteria using a 1.0 mg/mL standard:

    • Resolution ( Rs​ ) between the main peak and the alcohol degradant must be ≥2.0 .

    • Tailing Factor ( Tf​ ) must be ≤1.5 .

    • Injection Precision (%RSD) for 5 replicate injections must be ≤2.0% .

    Step-by-Step Methodology
    • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0) (85:15, v/v). Note: The low pH ensures the pyrazole nitrogen remains protonated, maximizing HILIC retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Maintained at ambient to further suppress hydrolysis kinetics).

    • Detection: UV at 225 nm.

    • Diluent: 100% Acetonitrile. Crucial Step: Using water as a diluent will cause the sample to degrade in the autosampler before injection.

    ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity & Selectivity (Acid, Base, Peroxide, Thermal Stress) Start->Spec Lin Linearity & Range (LOQ to 120% of Target Assay) Spec->Lin Acc Accuracy (Recovery) (Spiked at 50%, 100%, 150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE on Flow, Temp, Buffer pH) Prec->Rob Report Final Validation Report Rob->Report

    Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

    ICH Q2(R2) Validation Results

    The optimized HILIC method was subjected to rigorous validation[6]. The results below demonstrate that the method is highly accurate, precise, and robust for the purity analysis of the target compound.

    Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
    Specificity No interference from degradants / blanksPeak purity index > 0.999Pass
    Linearity Range R2≥0.999 (LOQ to 120%) R2=0.9998 Pass
    Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% – 100.8%Pass
    Repeatability (Precision) %RSD ≤2.0% ( n=6 )0.65%Pass
    Intermediate Precision %RSD ≤2.0% (Different Analyst/Day)0.82%Pass
    LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

    Conclusion

    For the purity analysis of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate, traditional RP-HPLC methods induce artifactual degradation due to the hydrolytic instability of the mesylate group in highly aqueous environments[2]. Transitioning to a HILIC-based methodology not only resolves the peak tailing associated with the basic pyrazole core but also preserves the structural integrity of the analyte. This ensures a scientifically sound, self-validating system that achieves full compliance with ICH Q2(R2) standards[5].

    References

    • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link][4]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link][5]

    • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters Source: OAText URL:[Link][2]

    • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link][6]

    • Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer Source: Indian Journal of Pharmaceutical Sciences / ResearchGate URL:[Link][3]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Handling of (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety and handling protocols for (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate, a compound that, based on its chemical structure as a methanesulfonate ester, should be treated as a potent alkylating agent. Alkylating agents are a class of reactive compounds with the potential for significant health hazards, including mutagenicity, carcinogenicity, and acute toxicity.[1][2] Therefore, the operational and disposal plans outlined below are designed to minimize exposure and ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

    Understanding the Hazard: The Alkylating Nature of Methanesulfonates

    (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate belongs to the methanesulfonate ester family. These compounds are known to react with nucleophilic sites on biological macromolecules, such as DNA, leading to potential genetic defects and carcinogenic effects.[2] Due to the absence of specific toxicity data for this particular compound, a precautionary approach is mandatory. We must assume it carries similar risks to well-studied methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

    Assumed Hazard Profile:

    Hazard ClassificationDescriptionSource Analogy
    Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4]MMS, EMS
    Skin Corrosion/Irritation Causes skin irritation.[3][4]MMS, EMS
    Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][5]MMS, EMS
    Germ Cell Mutagenicity Suspected of causing genetic defects.EMS
    Carcinogenicity May be a carcinogen in humans.[2]EMS
    Respiratory Sensitization May cause respiratory irritation.[4]MMS, EMS

    The core principle of this guide is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is essential when handling (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate. The following table outlines the minimum required PPE.

    PPE CategorySpecificationRationale
    Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[6]Provides a robust barrier against dermal absorption. Double gloving minimizes the risk of exposure in case the outer glove is compromised.[1]
    Body Protection Disposable, poly-coated, impervious gown with long sleeves and tight-fitting cuffs.[6]Protects the skin on the arms and torso from potential splashes and contamination.[7]
    Eye and Face Protection Chemical splash goggles and a full-face shield.[6][8]Ensures complete protection of the eyes and face from splashes. Standard safety glasses are insufficient.[8]
    Respiratory Protection A NIOSH-certified N95 respirator is the minimum requirement for handling solids. For procedures that may generate aerosols or vapors, a higher level of protection, such as a full-facepiece respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), should be used.[6][9]Prevents the inhalation of airborne particles or vapors of the hazardous compound.
    Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the laboratory.

    Operational Plan: A Step-by-Step Guide to Safe Handling

    Adherence to a strict, procedural workflow is critical to minimizing the risk of exposure.

    Preparation and Engineering Controls
    • Designated Area: All work with (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate must be conducted in a designated area, such as a certified chemical fume hood, to contain any potential release of vapors or dust.[2]

    • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][10] A spill kit specifically for hazardous chemicals should also be available.

    • Pre-Donning Procedure: Before handling the compound, remove all personal items, such as jewelry and watches. Tie back long hair.

    Donning PPE Workflow

    The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

    PPE_Donning Start Start ShoeCovers 1. Shoe Covers Start->ShoeCovers InnerGloves 2. Inner Gloves ShoeCovers->InnerGloves Gown 3. Gown InnerGloves->Gown Respirator 4. N95 Respirator Gown->Respirator Goggles 5. Goggles/ Face Shield Respirator->Goggles OuterGloves 6. Outer Gloves (over cuffs) Goggles->OuterGloves End Ready for Handling OuterGloves->End PPE_Doffing Start Start Decontamination OuterGloves 1. Outer Gloves Start->OuterGloves Gown 2. Gown & Shoe Covers (turn inside out) OuterGloves->Gown Wash1 Wash Hands Gown->Wash1 Goggles 3. Goggles/ Face Shield Wash1->Goggles Respirator 4. N95 Respirator Goggles->Respirator InnerGloves 5. Inner Gloves Respirator->InnerGloves Wash2 Thorough Hand Washing InnerGloves->Wash2 End Decontamination Complete Wash2->End

    Caption: PPE Doffing Sequence.

    Disposal Plan: Managing Hazardous Waste

    All materials that have come into contact with (1,3-Dimethyl-1H-pyrazol-4-yl)methyl methanesulfonate are considered hazardous waste and must be disposed of accordingly.

    Waste Segregation and Disposal:

    Waste TypeDisposal Procedure
    Solid Waste Includes contaminated gloves, gowns, shoe covers, weigh papers, and absorbent pads. Place in a designated, sealed, and clearly labeled hazardous waste container. [11]
    Liquid Waste Unused solutions and reaction mixtures. Collect in a sealed, labeled, and compatible hazardous waste container. Do not pour down the drain. [12]
    Sharps Contaminated needles and razor blades. Dispose of in a designated sharps container for hazardous chemical waste.
    Empty Containers The original container of the compound must be disposed of as hazardous waste. [13]

    All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service. [13]

    Emergency Procedures

    In the event of an exposure, immediate action is crucial.

    Exposure RouteFirst Aid Measures
    Skin Contact Immediately remove all contaminated clothing. [7]Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [10][13]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
    Inhalation Move the individual to fresh air. [3][10]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
    Ingestion Do NOT induce vomiting. Rinse the mouth with water. [3][14]Never give anything by mouth to an unconscious person. [14]Seek immediate medical attention.

    References

    • Apollo Scientific. (2023, March 12).
    • Santa Cruz Biotechnology.
    • Moltox.
    • Tokyo Chemical Industry. (2025, June 26).
    • Fisher Scientific. (2025, December 25).
    • Chemos GmbH & Co.KG.
    • Al-Astal, A. F., et al. (2023). Nurse compliance with personal protective equipment when handling chemotherapy: a multicenter cross-sectional study in Palestine. PMC.
    • Gibert, A., et al. (2025, October 8). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PMC.
    • New Jersey Department of Health.
    • NOAA.
    • Angene Chemical. (2021, May 1). 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)
    • Sdfine.
    • Merck Millipore. (2025, November 4).
    • PubChem. 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
    • Fisher Scientific. (2009, September 22).
    • Capot Chemical. (2026, February 7).
    • Molecular Toxicology. (2015, December 7).
    • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
    • Halyard Health. Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
    • Fisher Scientific. (2014, October 10).
    • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
    • Merck Millipore.

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    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.